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BISMUTH MOLYBDATE

Cat. No.: B1143909
CAS No.: 13565-96-3
M. Wt: 609.9
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Description

Significance and Historical Context in Catalysis and Photocatalysis Research

The significance of bismuth molybdate (B1676688) catalysts dates back to 1959 with their development by the Standard Oil Company of Ohio (Sohio) for the oxidation and ammoxidation of propylene (B89431) to produce acrolein and acrylonitrile (B1666552), respectively. mdpi.com This discovery marked a milestone in industrial catalysis, and these mixed oxides have been the subject of detailed study ever since. mdpi.comrsc.org The catalytic activity is deeply connected to the material's phase, with α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆ being the most important phases for this process. mdpi.com While there has been debate regarding the relative activity of these phases, their performance is critically dependent on the surface composition and bulk stoichiometry. mdpi.comrsc.org The mechanism often involves the abstraction of a hydrogen atom from propylene on bismuth sites, with the replenishment of lattice oxygen being a crucial step. mdpi.comresearchgate.net The gamma phase (γ-Bi₂MoO₆), in particular, is noted for having the most effective oxygen diffusion through its lattice due to its layered structure. mdpi.comresearchgate.net

In more recent decades, the scope of bismuth molybdate research expanded into the realm of photocatalysis. researchgate.net Bismuth-based semiconductors, including this compound, are recognized for their ability to absorb visible light due to their suitable band gaps, a result of hybridization between Bi 6s and O 2p orbitals. mdpi.comnih.gov this compound has been identified as a non-toxic and effective visible-light-activated photocatalyst for the mineralization and degradation of organic pollutants in water, such as dyes like methylene (B1212753) blue, rhodamine B, and orange G, as well as antibiotics and phenols. mdpi.commdpi.comnih.gov The Aurivillius structure of γ-Bi₂MoO₆ is particularly noted for its strong absorption in the visible light region and superior photocatalytic activity compared to the α and β phases. osti.gov However, a primary challenge in its photocatalytic application is the rapid recombination of photogenerated electron-hole pairs, which reduces its efficiency. nih.govacs.org Much contemporary research focuses on overcoming this limitation through strategies like creating oxygen vacancies or forming composites. acs.orgbohrium.com

Scope and Relevance in Contemporary Materials Science and Engineering

The relevance of this compound in modern materials science extends far beyond its traditional catalytic roles. Its unique properties make it a candidate for a wide array of advanced applications. emerald.comresearchgate.net The development of new synthesis methods such as hydrothermal synthesis, sol-gel, co-precipitation, and flame spray pyrolysis has enabled greater control over the material's morphology, crystal phase, and surface area, further broadening its applicability. mdpi.comresearchgate.netresearchgate.net

In photocatalysis, current efforts are directed at improving efficiency by fabricating nanostructured materials and composites. researchgate.net Supporting this compound on materials like reduced graphene oxide (rGO) has been shown to enhance visible light absorption, decrease the recombination of charge carriers, and thus improve the degradation of pollutants. acs.org Other strategies include doping with transition metals or creating oxygen vacancies to boost photocatalytic nitrogen fixation for ammonia (B1221849) synthesis, presenting a greener alternative to the energy-intensive Haber-Bosch process. bohrium.comresearcher.life

Beyond catalysis, this compound is being explored for other high-tech applications:

Gas Sensors: Its properties make it suitable for detecting gases. mdpi.com

Dielectric Materials: The β-Bi₂Mo₂O₉ phase exhibits a high dielectric constant, making it desirable for the miniaturization of telecommunication components like filters and capacitors in low-temperature co-fired ceramics (LTCCs). whiterose.ac.ukugent.be

Electrochemical Sensing: this compound-based composites are being investigated as advanced electrode materials for the detection of toxic organic pollutants. emerald.com

Solid-State Ionics: The material exhibits interesting electrical conductivity and dielectric properties that are dependent on its phase and temperature. ugent.be

Luminescent Materials: When doped with rare-earth ions like Eu³⁺, this compound can function as a phosphor with potential applications in white light-emitting diodes (WLEDs) and latent fingerprint recognition. worldscientific.com

This expanding scope highlights this compound as a versatile and crucial compound in the ongoing development of advanced materials and sustainable technologies.

Data Tables

Table 1: Properties of Major this compound Phases

Phase Chemical Formula Crystal System (Typical) Band Gap (approx. eV) Key Characteristics Primary Applications
α-phase Bi₂Mo₃O₁₂ Monoclinic ~2.9 eV Thermally stable, high adsorptivity for n-butene. google.com Catalyst for selective oxidation. mdpi.comgoogle.com
β-phase Bi₂Mo₂O₉ Monoclinic ~2.7-2.9 eV Metastable, high catalytic activity but can be unstable at high reaction temperatures. google.comresearcher.life High dielectric constant. whiterose.ac.uk Catalyst for selective oxidation, google.com dielectric materials. whiterose.ac.uk

| γ-phase | Bi₂MoO₆ | Orthorhombic (Aurivillius) | ~2.7 eV | Layered structure, best for oxygen transport, researchgate.net most active photocatalytically under visible light. osti.gov | Photocatalyst for pollutant degradation, osti.govmdpi.com catalyst for selective oxidation. mdpi.com |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acrolein C₃H₄O
Acrylonitrile C₃H₃N
Ammonia NH₃
This compound Bi₂MoO₆
Bismuth Nitrate (B79036) Pentahydrate Bi(NO₃)₃·5H₂O
Bismuth Oxide Bi₂O₃
Carbon Dioxide CO₂
4-Aminophenol C₆H₇NO
4-Nitrophenol (B140041) C₆H₅NO₃
Ammonium (B1175870) Molybdate Tetrahydrate (NH₄)₆Mo₇O₂₄·4H₂O
Hydrogen Peroxide H₂O₂
Methylene Blue C₁₆H₁₈ClN₃S
Methylene Orange C₁₄H₁₄N₃NaO₃S
Nitric Acid HNO₃
Orange G C₁₆H₁₀N₂Na₂O₇S₂
Phenol (B47542) C₆H₅OH
Propylene C₃H₆
Reduced Graphene Oxide rGO
Rhodamine B C₂₈H₃₁ClN₂O₃
Tin Oxide SnO₂
Zirconium Oxide ZrO₂
Magnesium Oxide MgO
Iron(III) Oxide Fe₂O₃
Cobalt(II,III) Oxide Co₃O₄
Bismuth Vanadate (B1173111) BiVO₄
Bismuth Tungstate Bi₂WO₆
Bismuth Oxyhalides BiOX (X=F, Cl, Br, I)

Properties

CAS No.

13565-96-3

Molecular Formula

Bi2MoO6

Molecular Weight

609.9

Origin of Product

United States

Synthesis Methodologies for Bismuth Molybdate Compounds

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for the synthesis of bismuth molybdate (B1676688) compounds due to their ability to produce materials with high purity, controlled morphology, and good reproducibility under relatively mild conditions. mdpi.combcpublication.org These techniques, including hydrothermal, solvothermal, and sol-gel methodologies, offer a significant advantage over traditional solid-state reactions which often require high temperatures that can lead to reduced surface area and loss of catalytic performance. mdpi.com

Hydrothermal and Solvothermal Synthesis

The pH of the precursor solution is a crucial parameter in the hydrothermal synthesis of bismuth molybdates, strongly influencing the resulting crystalline phase. mdpi.comresearcher.life By adjusting the pH, it is possible to selectively synthesize different phases, such as α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆.

Generally, low pH values (acidic conditions) favor the formation of the molybdenum-rich α-phase (α-Bi₂Mo₃O₁₂). unipd.itosti.gov Conversely, high pH values (alkaline conditions) and a higher concentration of bismuth promote the formation of the γ-phase (γ-Bi₂MoO₆). researcher.lifeosti.govkit.edu For instance, studies have shown that at a Bi/Mo ratio of 1/1, increasing the pH from 1 to 9 leads to an increased amount of the more active γ-Bi₂MoO₆ phase compared to α-Bi₂Mo₃O₁₂. mdpi.com Synthesis at a pH ≥ 6 with a Bi/Mo ratio of 1/1 has been reported to yield pure γ-Bi₂MoO₆. mdpi.comresearcher.life However, very high pH values (e.g., pH = 9) can lead to a decrease in specific surface area, which in turn can negatively impact catalytic activity. researcher.lifekit.edu The metastable β-phase (β-Bi₂Mo₂O₉) is often challenging to obtain directly via hydrothermal synthesis and typically requires a subsequent calcination step of a hydrothermally prepared precursor mixture at around 560°C. osti.govresearchgate.net

The following table summarizes the influence of pH on the resulting bismuth molybdate phase during hydrothermal synthesis.

pH RangePredominant this compound PhaseReference
Low (Acidic)α-Bi₂Mo₃O₁₂ unipd.itosti.gov
High (Alkaline)γ-Bi₂MoO₆ researcher.lifeosti.gov
≥ 6 (with Bi/Mo = 1/1)Pure γ-Bi₂MoO₆ mdpi.comresearcher.life

Temperature and pressure are fundamental parameters in hydrothermal and solvothermal synthesis that significantly affect the morphology, crystallinity, and particle size of the resulting this compound compounds. bcpublication.org Increasing the reaction temperature generally enhances the crystallinity of the material. bcpublication.org

In situ characterization techniques such as energy-dispersive X-ray diffraction (EDXRD), X-ray absorption spectroscopy (XAS), and Raman spectroscopy have provided valuable insights into the real-time crystal growth and phase transformations of bismuth molybdates during hydrothermal synthesis. mdpi.comresearchgate.net These studies allow for the direct observation of the formation of crystalline phases from amorphous precursors.

Combined in situ EDXRD/XAS/Raman studies have revealed the complex mechanisms involved in the formation of different this compound phases. mdpi.comresearchgate.net For example, the formation of the γ-Bi₂MoO₆ catalyst has been shown to occur in a two-step process, proceeding through an intermediate fluorite-like structure. acs.org Kinetic analysis from these in situ techniques has confirmed a 2D-diffusion limited growth process for γ-Bi₂MoO₆. acs.org In contrast, α-Bi₂Mo₃O₁₂ has been observed to grow three-dimensionally. core.ac.uk

Operando spectroscopy, which combines techniques like XAS, XRD, and Raman spectroscopy during catalytic reactions, has been employed to understand the redox behavior of bismuth and molybdenum in different this compound phases. acs.orgesrf.fr These studies have shown that in scheelite-structured systems (like α-Bi₂Mo₃O₁₂), the reduction of Mo⁶⁺ to Mo⁴⁺ occurs at lower temperatures than the reduction of Bi³⁺ to Bi⁰. acs.org The combination of these advanced characterization methods is crucial for elucidating the structure-activity relationships of this compound catalysts. esrf.fr

Temperature and Pressure Influence on Morphology and Crystallinity

Sol-Gel Methodologies

The sol-gel method is another prominent solution-based approach for synthesizing this compound compounds. researchgate.net This technique involves the transition of a solution (sol) into a gelatinous network (gel), which is then dried and calcined to produce the final oxide material. ugm.ac.id The sol-gel process offers excellent control over stoichiometry, purity, and homogeneity at a molecular level, often at lower processing temperatures than solid-state methods. ugm.ac.idup.ptmdpi.com

The selection of appropriate precursors and the precise control of their stoichiometric ratios are fundamental to the successful synthesis of specific this compound phases via the sol-gel method. up.pt Common precursors include bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). ugm.ac.idcsu.edu.cn

Citric acid is often used as a complexing or chelating agent in the sol-gel synthesis of bismuth molybdates. ugm.ac.idcsu.edu.cn It forms stable complexes with the metal ions, preventing their premature precipitation and ensuring a homogeneous distribution within the gel. ugm.ac.id The molar ratio of the metal precursors to the complexing agent can influence the properties of the final material. Other additives, such as ethyl cellulose (B213188) or polyethylene (B3416737) glycol, can be used as surfactants or dispersing agents to control particle growth and prevent agglomeration. ugm.ac.idcsu.edu.cn

The sol-gel method has been successfully employed to synthesize various this compound phases, including α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆, by carefully controlling the Bi/Mo atomic ratio in the precursor solution. researchgate.netresearchgate.net This precise stoichiometric control is a key advantage of the sol-gel technique for producing pure-phase materials. researchgate.net

Influence of Surfactants and Chelating Agents on Morphology

The morphology of this compound nanocrystals can be effectively controlled through the use of surfactants and chelating agents during synthesis. These additives influence the nucleation and growth of the crystals, leading to a variety of shapes and sizes. semanticscholar.orgrsc.org

Surfactants:

Surfactants are molecules that can alter the surface tension between different phases. In the hydrothermal synthesis of this compound, surfactants can direct the formation of specific morphologies. semanticscholar.org For instance, the use of different surfactants such as sodium dodecyl sulfate (B86663) (SDS), polyvinylpyrrolidone (B124986) (PVP), and cetyltrimethylammonium bromide (CTAB) has been shown to produce γ-Bi2MoO6 with distinct characteristics. semanticscholar.org

Cetyltrimethylammonium bromide (CTAB): This cationic surfactant has been used to fabricate Bi2MoO6 nanoplates with a uniform thickness of 15–30 nm. oup.comoup.com The presence of CTAB during hydrothermal synthesis leads to the formation of smaller, thinner, and more regular sheet-like nanocrystals. semanticscholar.org

Sodium Dodecyl Sulfate (SDS): An anionic surfactant, SDS has also been employed in the synthesis of this compound. semanticscholar.orgmdpi.com Its presence can lead to the formation of pores on the material's surface. redalyc.orgresearchgate.net

Polyvinylpyrrolidone (PVP): This non-ionic surfactant can result in the formation of nanosheets of varying sizes. semanticscholar.org

Polyethylene glycol (PEG): As a non-ionic surfactant with long-chain alkyl zigzag molecules, PEG can influence the growth of micellar particles formed with bismuth and molybdate ions, though it may inhibit the formation of larger sheet structures. rsc.org

The choice of surfactant has a significant impact on the resulting morphology, which in turn affects the material's properties. For example, γ-Bi2MoO6 synthesized with CTAB has demonstrated superior photocatalytic activity, which is attributed to its ultrafine nanocrystals and higher surface area. semanticscholar.org

Chelating Agents:

Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it. This ability to control the concentration of free metal ions in the solution can regulate the growth rate and size of the resulting nanosheets. rsc.org

Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent, EDTA can control the concentration of ions, thereby regulating the growth rate and size of this compound nanosheets. rsc.org

Citric Acid, Tartaric Acid, and Acetic Acid: These organic acids are also effective chelating agents in the synthesis of bismuth-based nanomaterials. royalsocietypublishing.orgnih.gov The selection of the chelating agent is crucial for achieving the desired morphology and purity of the final product. royalsocietypublishing.orgnih.gov For example, tartaric acid has been used to synthesize polyhedral BiFeO3 nanostructures. rsc.org Citric acid, with its multiple carboxyl groups, can form complexes with bismuth ions and subsequently chelate with molybdate, leading to the formation of well-dispersed nanoparticles that can self-assemble into nanosheets. rsc.org

Sorbitol: This polyhydroxy compound readily combines with bismuth ions, influencing the formation of the molybdate precursor and resulting in small, stacked nanosheets. rsc.org

The following table summarizes the effects of different surfactants and chelating agents on the morphology of this compound:

AdditiveTypeEffect on Morphology
Cetyltrimethylammonium bromide (CTAB) Cationic SurfactantFormation of uniform nanoplates and smaller, regular sheet-like nanocrystals. semanticscholar.orgoup.comoup.com
Sodium Dodecyl Sulfate (SDS) Anionic SurfactantCan create pores on the material's surface. redalyc.orgresearchgate.net
Polyvinylpyrrolidone (PVP) Non-ionic SurfactantProduces nanosheets of varying sizes. semanticscholar.org
Polyethylene glycol (PEG) Non-ionic SurfactantInfluences micellar particle growth, can inhibit large sheet formation. rsc.org
Ethylenediaminetetraacetic acid (EDTA) Chelating AgentRegulates growth rate and size of nanosheets by controlling ion concentration. rsc.org
Citric Acid Chelating AgentLeads to well-dispersed nanoparticles that can self-assemble into nanosheets. rsc.org
Tartaric Acid Chelating AgentControls nucleation and growth, resulting in small nanosheets. rsc.org
Sorbitol Chelating AgentResults in small, stacked nanosheets. rsc.org

Co-precipitation Techniques

Co-precipitation is a widely used and effective method for synthesizing this compound nanoparticles. asianpubs.orgresearchgate.net This technique involves the simultaneous precipitation of bismuth and molybdenum precursors from a solution to form a homogeneous mixture. The resulting precipitate is then typically calcined at elevated temperatures to yield the crystalline this compound. asianpubs.orgasianpubs.org

A common procedure involves dissolving bismuth nitrate pentahydrate in dilute nitric acid and ammonium molybdate in water. asianpubs.orgrsc.org The bismuth solution is then added dropwise to the molybdate solution under vigorous stirring. asianpubs.orgrsc.org The pH of the solution is a critical parameter that is precisely controlled, often by the addition of an ammonia (B1221849) solution, to obtain the desired phase of this compound. asianpubs.orggoogle.com For instance, a pH of 3 has been reported to be optimal for the formation of the γ-Bi2MoO6 phase. asianpubs.orgrsc.org After stirring for several hours, the precipitate is filtered, dried, and calcined. rsc.org

The co-precipitation method can also be used to prepare multicomponent bismuth molybdates by introducing other metal precursors into the reaction mixture. researcher.life These multicomponent catalysts have shown enhanced catalytic performance in reactions like the oxidative dehydrogenation of n-butene. researcher.life

Reflux Method

The reflux method offers a simple and controllable route for the synthesis of this compound compounds under atmospheric pressure, making it suitable for large-scale production. rsc.orgresearchgate.netrsc.org This technique involves boiling a solution in a flask fitted with a condenser, which returns the condensed vapors to the reaction mixture. This allows for prolonged heating at a constant temperature without loss of solvent.

Controlled Synthesis of Specific Phases and Morphologies

A key advantage of the reflux method is the ability to control the synthesis of specific phases and morphologies of this compound by adjusting the reaction parameters, particularly the pH of the solution. rsc.orgrsc.orgresearchgate.net

Research has demonstrated that by tuning the pH, different crystalline phases and morphologies can be selectively obtained. rsc.orgrsc.org For example, under acidic conditions (pH ≤ 6.0), orthorhombic Bi2MoO6 nanosheets are readily formed. rsc.orgrsc.org In contrast, under neutral to basic conditions (pH ≥ 6.5), Bi3.64Mo0.36O6.55 nanoparticles are the predominant product. rsc.org This control is attributed to the influence of pH on the growth rates along different crystal axes and the nature of the initial hydrolysis products that act as seeds for crystal formation. rsc.orgresearchgate.net The photocatalytic activity of the resulting this compound is also influenced by the synthesis pH, with Bi2MoO6 nanosheets prepared at pH 6.0 exhibiting the highest activity. rsc.orgresearchgate.net

The reflux method has also been used to prepare γ-Bi2MoO6 for applications in photocatalysis. researchgate.net The crystallinity of the material, which is a crucial factor for its activity, can be controlled by the annealing temperature after the reflux synthesis. researchgate.net

Molten Salt Synthesis

Molten salt synthesis (MSS) is a versatile method for producing a variety of inorganic nanomaterials, including bismuth molybdates, at relatively low temperatures. sci-hub.se In this technique, a molten salt acts as a solvent, facilitating the diffusion and reaction of the precursor materials. sci-hub.se This method is distinct from the flux method, as it uses the molten salt as the primary reaction medium rather than just an additive. sci-hub.se

The MSS approach allows for the controlled synthesis of different this compound phases such as Bi2MoO6, Bi6Mo2O15, Bi4MoO9, and Bi14MoO24. researchgate.net By adjusting the synthesis time in the molten salt, it is possible to selectively achieve a transition from Aurivillius-type to Fluorite-type bismuth molybdates. researchgate.net For instance, Li et al. synthesized Bi6Mo2O15 sub-microwires using a molten salt method. sci-hub.se

The choice of molten salt and the reaction temperature are critical parameters. Alkali and alkaline earth metal peroxides, superoxides, borates, tungstates, molybdates, and vanadates, in combination with bismuth oxide, lead oxide, and lead fluoride, have been used as molten salts. sci-hub.se The calcination temperature during the process also influences the crystal structure and morphology of the final product. worldscientific.com

Spray Pyrolysis Methods

Spray pyrolysis is a one-step synthesis technique that allows for the direct production of nanocrystalline this compound phases. rsc.orgrsc.org In this method, a solution of precursors is sprayed into a high-temperature environment, where the solvent evaporates and the precursors decompose and react to form the desired product.

Flame spray pyrolysis (FSP) is a specific type of spray pyrolysis where a flame is used as the high-temperature source. rsc.orgrsc.org This method has been successfully employed to synthesize various this compound phases, including α-Bi2Mo3O12, γ-Bi2MoO6, and the metastable β-Bi2Mo2O9, by varying the Bi/Mo ratio in the precursor solution. rsc.orgrsc.orgresearchgate.net The precursor solution typically consists of metal-organic compounds, such as Bi(III)- and Mo(VI)-2-ethylhexanoate, dissolved in an organic solvent like xylene. rsc.orgrsc.org

A significant advantage of FSP is its ability to produce the high-temperature metastable β-Bi2Mo2O9 phase directly with a high surface area, which is typically only achievable at high calcination temperatures that result in lower surface areas. rsc.orgrsc.org The β-phase synthesized by FSP has shown stability up to 400 °C and superior catalytic performance in the selective oxidation of propylene (B89431) to acrolein compared to the α- and γ-phases. rsc.orgrsc.org

The following table shows the different this compound phases obtained by flame spray pyrolysis with varying Bi/Mo ratios.

Bi/Mo RatioResulting Phase(s)
Variesα-Bi2Mo3O12, γ-Bi2MoO6, β-Bi2Mo2O9

Solid-State Reaction Methods

Solid-state reaction is a conventional and straightforward method for preparing this compound compounds. researchgate.netcore.ac.uk This technique involves the direct reaction of solid precursors, typically metal oxides or salts, at high temperatures. core.ac.ukmdpi.com The precursors are intimately mixed and ground together to maximize contact and then heated in a furnace for an extended period to allow for the diffusion of ions and the formation of the desired crystalline phase. researchgate.net

While effective, solid-state reactions often require high calcination temperatures (above 400 °C) to achieve crystalline materials. core.ac.ukmdpi.com This high-temperature treatment can sometimes lead to a decrease in the catalytic performance of the resulting material due to factors like sintering and surface enrichment of one of the components. mdpi.com

Despite this, solid-state reactions have been successfully used to synthesize various this compound phases. researchgate.net For example, mixed-phase Eu3+-doped this compound has been prepared using a solid-state reaction assisted by polyvinyl alcohol (PVA). researchgate.net In this case, PVA acted as a structure-inducing agent, playing a crucial role in the formation of the final phase structure. researchgate.net This method has also been employed to prepare Bi-doped strontium molybdate systems. nih.gov

High-Temperature Calcination and Phase Formation Kinetics

The traditional and most straightforward route to synthesize various phases of this compound is through the high-temperature solid-state reaction of precursor oxides, typically bismuth(III) oxide (Bi₂O₃) and molybdenum(VI) oxide (MoO₃). sibran.ruresearchgate.net This method relies on the thermal diffusion of ions between the solid reactants to form the desired crystalline product. The specific phase of this compound obtained—such as the α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, or γ-Bi₂MoO₆ phases—is highly dependent on the initial stoichiometric ratio of the reactants and the calcination temperature and duration. rsc.orgrsc.org

The kinetics of phase formation in solid-state reactions are often slow, requiring prolonged heating at elevated temperatures to ensure complete reaction and achieve phase purity. For instance, the synthesis of γ-Bi₂MoO₆ can involve extended heating schedules, such as 2 days at 500°C followed by 6 to 8 days at 580°C, with intermittent grinding to promote homogeneity. sibran.ru The formation of the metastable β-phase (β-Bi₂Mo₂O₉) typically requires calcination at temperatures above 560°C. rsc.orgrsc.org However, this phase is thermally sensitive and can decompose into a mixture of the α- and γ-phases if held at temperatures around 520°C. rsc.org Similarly, the catalytically important γ-phase can undergo an undesirable transformation to the γ'-phase at temperatures exceeding 600°C. acs.org

The general process involves mixing the precursor oxides and calcining them in a furnace. google.com The temperature is a critical parameter, with typical ranges falling between 400°C and 700°C. acs.orggoogle.com

Table 1: High-Temperature Calcination Conditions for this compound Phases

Target Phase Precursor Ratio (Bi:Mo) Temperature (°C) Duration Notes
α-Bi₂Mo₃O₁₂ 2:3 ~600°C Hours to Days Formed from stoichiometric mixture. sibran.ru
β-Bi₂Mo₂O₉ 1:1 > 560°C Hours Metastable high-temperature phase. rsc.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

Mechanochemical Activation in Solid-State Reactions

To overcome the kinetic limitations of traditional high-temperature calcination, such as long reaction times and high energy consumption, mechanochemical activation has been employed as an effective alternative. This technique utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid precursors at significantly lower temperatures. sibran.ru

During mechanochemical activation, the repeated grinding and impact events increase the surface area of the reactants, create defects, and enhance solid-state diffusion, thereby lowering the activation energy barrier for the reaction. Research has demonstrated that this method can drastically reduce the synthesis temperature for this compound compounds. For example, the α-phase (Bi₂Mo₃O₁₂), which conventionally requires temperatures around 600°C, can be successfully synthesized at as low as 350°C following a 5-hour mechanical treatment of the Bi₂O₃ and MoO₃ precursors. sibran.ru

Spectroscopic analysis indicates that the mechanical force can distort the coordination environment of the metal ions, such as the transformation of MoO₆ octahedra into MoO₄ tetrahedra, which facilitates the formation of the final product. sibran.ru The resulting powders are often single-phase and consist of submicronic particles with an even size distribution. sibran.ru

Advanced Crystal Growth Techniques

For applications requiring large, high-purity single crystals with well-defined crystallographic orientations, advanced crystal growth techniques are necessary.

Top-Seeded Solution Growth (TSSG) from Self-Flux

The Top-Seeded Solution Growth (TSSG) method is a powerful technique for growing large, high-quality single crystals from a high-temperature solution, or "flux". In the case of this compound systems, a "self-flux" approach is often used, where an excess of one of the constituents, typically MoO₃ or a mixture of Bi₂O₃ and MoO₃, serves as the solvent for the stoichiometric compound. osti.govresearchgate.net

The process involves melting the polycrystalline material and the flux components in a crucible (commonly platinum) at a temperature significantly above the melting point to ensure a homogeneous solution. osti.gov A seed crystal, attached to a rotating rod, is then introduced to the surface of the melt. The temperature is slowly decreased, causing the solute to crystallize onto the seed. Careful control of the cooling rate (e.g., 1-5 °C/h) and rotation speed (e.g., 32 rpm) is crucial for maintaining a stable growth interface and producing large, defect-free crystals. osti.govresearchgate.net This method has been successfully used to grow large single crystals of this compound-related materials, with dimensions reaching several centimeters. osti.govresearchgate.netrsc.org

Table 2: TSSG Parameters for this compound-Related Crystals

Compound Flux Composition Soaking Temp. (°C) Growth Temp. (°C) Crystal Size (mm³)
Bi₃FeO₄(MoO₄)₂ MoO₃-Bi₂O₃ 950 860 ➔ 840 28 × 20 × 12 osti.gov
Bi₂Mo₂.₆₆W₀.₃₄O₁₂ MoO₃-WO₃ 750 750 ➔ ~740 70 × 55 × 45 researchgate.net

This table is interactive. Click on the headers to sort the data.

Czochralski Method for Single Crystal Growth

The Czochralski method is a widely recognized industrial technique for producing large, high-quality single crystals of various oxide materials. mdpi.comjrpr.org The technique involves melting the raw material in a crucible. A seed crystal is lowered to touch the melt surface and then slowly pulled upwards while rotating. Through precise control of the pulling rate, rotation speed, and thermal gradients, a cylindrical single crystal boule is grown from the melt. jrpr.orgrotalab.com

While less commonly cited for pure this compound compared to TSSG, the Czochralski method is extensively used for growing related molybdates and tungstates, such as strontium molybdate (SrMoO₄), lead molybdate (PbMoO₄), and various double molybdates. mdpi.comresearchgate.net The technical superiority of this method for achieving large, high-quality crystals makes it a key technique for producing materials for optical and electronic applications. jrpr.org

Templating and Confined Growth Strategies

Templating strategies offer a powerful bottom-up approach to control the size, morphology, and crystallographic orientation of this compound by using a pre-existing structure to guide its growth. This confined growth can lead to unique properties not seen in bulk materials. nih.govacs.org

A notable example is the use of organically modified Laponite, a synthetic clay, as a nanoscale template. nih.govacs.orgacs.org In this approach, γ-Bi₂MoO₆ is synthesized via a hydrothermal method within the interlayer space of the pillared clay. acs.org This confinement promotes the preferential growth of the this compound crystals along the acs.org direction, resulting in hybrid particles that are predominantly terminated by the {100} crystal facets. nih.govacs.org This method allows for facet engineering and results in an increase in particle size from the sub-100 nm scale to the micron scale. acs.org Other materials, such as mesoporous carbon, have also been used as templates to synthesize high-surface-area γ-Bi₂MoO₆. mdpi.com

Nanostructure and Morphology Control Strategies

Controlling the size, shape, and dimensionality of this compound at the nanoscale is critical for enhancing its performance in applications like catalysis and photocatalysis. Various wet-chemical synthesis routes have been developed to achieve this control.

Hydrothermal synthesis is a particularly versatile method where the reaction is carried out in an aqueous solution in a sealed vessel (autoclave) at elevated temperature and pressure. researchgate.netresearchgate.netnih.gov By simply adjusting the pH of the precursor solution, the morphology of the final Bi₂MoO₆ product can be precisely tuned. researchgate.netnih.gov Research shows a clear trend where low pH values (e.g., pH 2-4) favor the formation of two-dimensional nanoplates, while higher pH values (e.g., pH 6-10) lead to the formation of zero-dimensional spherical nanoparticles. researchgate.netnih.gov

Other methods for nanostructure synthesis include:

Flame Spray Pyrolysis (FSP): A one-step process where precursors are sprayed into a high-temperature flame, leading to the rapid formation of nanocrystalline this compound phases (α, β, and γ) with high surface areas. rsc.orgrsc.orgresearcher.life

Sol-Gel Method: This technique involves the transition of a solution system (sol) into a solid-like network (gel), which upon drying and calcination yields nanostructured powders. csu.edu.cn

Co-precipitation: This involves precipitating bismuth and molybdate ions from a solution by adding a precipitating agent, followed by calcination to obtain the final oxide material. mdpi.com

Table 3: Influence of pH on Bi₂MoO₆ Morphology in Hydrothermal Synthesis

pH Value Resulting Morphology Dominant Phase Reference
2 Nanoplates Mixed phases researchgate.net
4 Nanoplates γ-Bi₂MoO₆ researchgate.netnih.gov
6 Agglomerated nanospheres γ-Bi₂MoO₆ researchgate.net
8 Spherical nanoparticles γ-Bi₂MoO₆ researchgate.net

This table is interactive. Click on the headers to sort the data.

Influence of Synthesis Parameters on Nanoparticle, Nanosheet, and Nanowire Formation

The morphology of this compound nanostructures, such as nanoparticles, nanosheets, and nanowires, is critically dependent on the parameters of the synthesis method employed. core.ac.uk Techniques like hydrothermal synthesis, co-precipitation, and refluxing allow for precise control over the final product's form by carefully adjusting reaction conditions. researchgate.netrsc.orgasianpubs.org Key parameters that govern the transformation into specific nanostructures include pH, the ratio of bismuth to molybdenum precursors, reaction temperature and time, and the use of surfactants. researchgate.netresearchgate.netcore.ac.uk

The pH of the reaction solution is a dominant factor in determining both the crystalline phase and the morphology of the resulting this compound. rsc.orgmdpi.com Acidic conditions (pH ≤ 6.0) typically favor the formation of two-dimensional (2D) structures like irregular nanosheets. rsc.orgresearchgate.net As the pH increases from 1.0 to 6.0, the width and thickness of these nanosheets tend to grow. rsc.org Conversely, neutral to alkaline conditions often lead to the formation of different phases and morphologies. researchgate.netresearchgate.net For instance, under refluxing methods, a shift to a pH of 6.5 can initiate the appearance of irregular nanoparticles, which co-exist with nanosheets. rsc.org At a pH of 7.0 and higher, nanoparticles can become more prominent, and nanowires begin to form, with both increasing in size as the solution becomes more alkaline. rsc.org Hydrothermal synthesis of γ-Bi₂MoO₆ has shown that low pH levels result in nanoplates, which transition into spherical nanoparticles at high pH levels. researchgate.net

The ratio of the initial precursors, bismuth and molybdenum, also plays a crucial role. A high concentration of bismuth at a high pH is conducive to forming the γ-Bi₂MoO₆ phase, whereas a high concentration of molybdenum at a low pH leads to the α-Bi₂Mo₃O₁₂ phase. researchgate.netresearchgate.net This control over the phase is intrinsically linked to the resulting morphology of the nanostructure.

Other synthesis parameters offer additional levers of control. Surfactants, such as Cetrimonium bromide (CTAB), can be used to direct the morphology; its addition has been shown to transform α-Bi₂Mo₃O₁₂ from nanoparticles into a nanosheet-like structure. researchgate.net The reaction temperature and duration also have a significant impact. For example, γ-Bi₂MoO₆ nanowires have been successfully synthesized by first creating amorphous spherical precursors via electrodeposition and then applying a specific heat treatment (annealing at 450°C for 2 hours). researchgate.net

ParameterConditionResulting MorphologyThis compound PhaseSynthesis MethodSource
pH≤ 6.0 (Acidic)Irregular NanosheetsBi₂MoO₆Refluxing rsc.orgresearchgate.net
pH≥ 7.0 (Neutral/Alkaline)Nanoparticles and NanowiresBi₃.₆₄Mo₀.₃₆O₆.₅₅Refluxing rsc.org
pHHigh pHSpherical Nanoparticlesγ-Bi₂MoO₆Hydrothermal researchgate.net
pHLow pHNanoplatesγ-Bi₂MoO₆Hydrothermal researchgate.net
SurfactantAddition of CTABNanosheets (from nanoparticles)α-Bi₂Mo₃O₁₂Microwave Synthesis researchgate.net
Precursor RatioHigh Bi conc. at high pH(Not specified)γ-Bi₂MoO₆Hydrothermal researchgate.netresearchgate.net
Precursor RatioHigh Mo conc. at low pH(Not specified)α-Bi₂Mo₃O₁₂Hydrothermal researchgate.net
Temperature/TimeAnnealing at 450°C for 2hNanowires (from spheres)γ-Bi₂MoO₆Electrodeposition-Heat-Treatment researchgate.net

Facet Engineering for Enhanced Reactivity

Facet engineering is a sophisticated strategy used to optimize the reactivity of photocatalysts like this compound by controlling the specific crystal facets exposed on the nanoparticle surface. researchgate.net Different crystal facets possess distinct atomic arrangements and coordination environments, which can result in varied surface electronic structures and energy levels. researchgate.net This distinction allows for the spatial separation of photogenerated electrons and holes, directing them toward different facets that can then serve as specialized sites for photo-oxidation and photo-reduction reactions, ultimately enhancing photocatalytic efficiency. researchgate.net

A notable example of facet engineering involves the synthesis of γ-Bi₂MoO₆ particles that predominantly terminate in the {100} crystal facets. This was achieved using a colloidal hydrothermal method where organically modified Laponite served as a nanoscale template. acs.orgnih.gov The template directs the growth of the this compound crystals along the dntb.gov.ua direction, leading to the desired facet exposure. acs.orgnih.gov These {100}-facet terminated particles demonstrated a superior adsorption capacity for both cationic and anionic dyes compared to standard this compound nanoparticles. acs.orgnih.gov

Similarly, research has shown that γ-Bi₂MoO₆ nanosheets with preferentially exposed {010} facets exhibit enhanced photocatalytic activity under visible light irradiation. researchgate.netacs.org The morphology of Bi₂MoO₆ can be guided from nanosheets exposing {010} facets to nanowires growing along the dntb.gov.ua direction simply by adjusting the pH during hydrothermal synthesis. acs.org The enhanced performance of these engineered nanosheets is attributed to the unique electronic properties of the {010} facets, which facilitate more efficient separation and transfer of charge carriers. researchgate.netresearchgate.net

Exposed FacetThis compound PhaseSynthesis ApproachKey Feature/ParameterEnhanced Reactivity/PropertySource
{100}γ-Bi₂MoO₆Colloidal HydrothermalUse of organically modified Laponite templateSuperior adsorption of cationic and anionic dyes acs.orgnih.gov
{010}γ-Bi₂MoO₆Hydrothermal SynthesispH adjustmentEnhanced photocatalytic degradation activity researchgate.netacs.org

Advanced Characterization of Bismuth Molybdate Materials

Structural Elucidation and Phase Identification

The crystalline structure and phase composition of bismuth molybdate (B1676688) are fundamental properties that dictate its functionality. Various diffraction and spectroscopic techniques are employed to unravel these characteristics.

X-ray Diffraction (XRD) and High-Temperature XRD (HTXRD) Analysis

X-ray diffraction (XRD) is a primary and indispensable tool for identifying the crystalline phases of bismuth molybdate. nih.govresearcher.life The different phases of this compound, such as α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆, each exhibit a unique diffraction pattern, allowing for their unambiguous identification. rsc.orgnih.gov For instance, γ-Bi₂MoO₆ is characterized by prominent diffraction peaks at 2θ values of approximately 28.3°, 32.6°, and 47.1°, corresponding to the (131), (002), and (062) crystal planes, respectively. acs.orgmdpi.com The initial pH of the precursor solution during synthesis plays a significant role in determining the final crystalline phase of the resulting this compound. nih.govrsc.org

High-Temperature XRD (HTXRD) is a powerful extension of this technique that allows for the in-situ study of structural changes and phase transitions at elevated temperatures. This is particularly relevant for catalytic applications, where this compound is often used at high temperatures. HTXRD studies have revealed the thermal stability of different phases, such as the β-phase being stable up to 400°C. researcher.lifenih.govworldscientific.com Furthermore, HTXRD can provide insights into the thermal expansion of the catalyst, which has been correlated with its catalytic activity and selectivity. worldscientific.com

Here is a table summarizing the characteristic XRD peaks for different phases of this compound:

PhaseJCPDS Card No.Characteristic 2θ Peaks
γ-Bi₂MoO₆77-124628.271°, 47.094°, 47.214°, 56.283°, 56.452° mdpi.com
α-Bi₂Mo₃O₁₂21-010327.947°, 29.170°, 30.995°, 48.348° mdpi.com
Bi₂O₃16-065427.3° nih.gov

Rietveld Refinement for Crystal Structure Analysis

For a more in-depth understanding of the crystal structure, Rietveld refinement of powder XRD data is employed. researcher.lifescientific.net This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and bond lengths. scientific.net Rietveld refinement has been instrumental in studying the effects of dopants on the crystal structure of this compound. For example, the substitution of bismuth with rare-earth elements like Ce, Nd, Dy, and Er leads to changes in lattice parameters and bond lengths, which can be correlated with catalytic activity. scientific.net The analysis can also quantify the phase composition in multiphase samples and reveal site preferences for dopant ions within the crystal lattice. scispace.com

The following table showcases the impact of rare-earth doping on the lattice parameters of α-Bi₂Mo₃O₁₂:

Dopant (Ln) in Bi₂-ₓLnₓMo₃O₁₂a (Å)b (Å)c (Å)β (°)
None (α-Bi₂Mo₃O₁₂)7.85911.53011.954115.17
Ce7.84811.51211.932115.15
Nd7.84211.50311.921115.13
Dy7.83111.48511.902115.10
Er7.82511.47611.891115.08

Data adapted from a study on the effects of rare earth dopants on crystal structures of this compound catalysts. scientific.net

Synchrotron-based X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment around specific elements within a material. oaes.ccresearchgate.net It is particularly valuable for studying materials that may lack long-range order, such as amorphous precursors or highly disordered catalysts. ucl.ac.ukrsc.org XAS provides information on the oxidation state, coordination number, and bond distances of the absorbing atom. researchgate.net For this compound, XAS has been used to follow the evolution of the local structure during its synthesis, revealing, for example, the change in molybdenum coordination from tetrahedral to octahedral during the formation of γ-Bi₂MoO₆. ucl.ac.ukresearchgate.net By combining XAS with other techniques like XRD and Raman spectroscopy, a more complete picture of the material's structure, from the local to the long-range order, can be obtained. researchgate.netacs.org

Microscopic and Spectroscopic Morphological Analysis

Scanning Electron Microscopy (SEM) and Field-Emission SEM (FE-SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field-Emission SEM (FE-SEM), are widely used to investigate the surface morphology of this compound materials. sci-hub.seresearchgate.net These techniques provide detailed images of the particle shape, size, and aggregation. Studies have shown that the morphology of this compound can be controlled by synthesis parameters such as pH. rsc.org For example, at a pH of 3, pure γ-Bi₂MoO₆ nanoparticles with a hexagonal structure have been synthesized, while at other pH values, mixed morphologies including spherical and hexagonal shapes are observed. rsc.org FE-SEM has revealed that this compound can form various structures, including packed nanosheets with thicknesses around 50 nm. sci-hub.se

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer even greater magnification, allowing for the visualization of the internal nanostructure and even the atomic lattice of this compound. oaes.ccresearchgate.net TEM images have confirmed the hexagonal structure of γ-Bi₂MoO₆ nanoparticles and have been used to determine their particle size distribution. rsc.org HRTEM can reveal the lattice fringes of the crystalline material, providing direct evidence of its crystal structure. For instance, a lattice fringe d-spacing of 0.319 nm has been observed, corresponding to the (111) plane of orthorhombic Bi₂MoO₆. acs.orgnih.gov Selected Area Electron Diffraction (SAED), a technique often performed in conjunction with TEM, provides further confirmation of the crystalline nature and phase of the material. rsc.org

The following table summarizes the morphological characteristics of this compound synthesized under different pH conditions:

Synthesis pHPredominant Phase(s)Observed Morphology (SEM/TEM)Particle Size Range (nm)
1.5γ-Bi₂MoO₆ with α and β impuritiesMixed spherical and hexagonalNot specified
3.0Pure γ-Bi₂MoO₆Hexagonal47-90
5.0γ-Bi₂MoO₆ with α and β impuritiesMixed spherical and hexagonalNot specified

Data derived from a study on the selective synthesis of γ-bismuth molybdate nanoparticles. rsc.org

Vibrational and Electronic Structure Probing

The vibrational and electronic characteristics of this compound are fundamental to understanding its performance in various applications. Spectroscopic techniques provide invaluable insights into phase composition, surface chemistry, and optical behavior.

Raman Spectroscopy for Phase Identification and Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique for identifying the specific crystalline phases of this compound, as each phase possesses a unique vibrational fingerprint. The primary phases—α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆—can be readily distinguished by their characteristic Raman spectra. lehigh.edu The vibrational modes observed are primarily associated with the stretching and bending of the MoO₆ octahedra and the lattice modes involving bismuth and oxygen atoms. rsc.org

The high-frequency region of the spectrum is dominated by the stretching vibrations of the Mo-O bonds. For instance, γ-Bi₂MoO₆ typically exhibits strong bands around 848 cm⁻¹ and 807 cm⁻¹, which are ascribed to the symmetric and asymmetric stretching vibrations of the MoO₆ octahedra. mdpi.com The α-phase (α-Bi₂Mo₃O₁₂) is characterized by a prominent band near 904 cm⁻¹. mdpi.com The medium-frequency range contains bands related to the bending modes of the MoO₆ octahedra, while the low-frequency bands are generally assigned to the lattice vibrations of Bi³⁺ ions. rsc.org The presence, position, and width of these bands are sensitive to the local structure and can be used to monitor phase purity and transformations. rsc.orgmdpi.com

Table 1: Characteristic Raman Peaks for this compound Phases This table is interactive. Click on the headers to sort the data.

Phase Raman Peak (cm⁻¹) Vibrational Mode Assignment
α-Bi₂Mo₃O₁₂ ~904 Main stretching mode
γ-Bi₂MoO₆ ~848 Asymmetric stretching of MoO₆
γ-Bi₂MoO₆ ~807 Symmetric stretching of MoO₆
γ-Bi₂MoO₆ ~719 Stretching vibration
γ-Bi₂MoO₆ ~346 Bending mode of MoO₆ octahedra
γ-Bi₂MoO₆ ~279 Bending mode of MoO₆ octahedra
γ-Bi₂MoO₆ ~145 Lattice modes of Bi³⁺ atoms

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and chemical oxidation states of atoms within the top few nanometers of a material's surface. For this compound, XPS analysis confirms the presence of bismuth (Bi), molybdenum (Mo), and oxygen (O). researchgate.net

High-resolution XPS spectra provide detailed information on the chemical states. The Bi 4f spectrum is typically deconvoluted into two peaks, Bi 4f₇/₂ and Bi 4f₅/₂, with binding energies around 159.4 eV and 164.6 eV, respectively, which are characteristic of the Bi³⁺ oxidation state. mdpi.commdpi.com Similarly, the Mo 3d spectrum shows two peaks, Mo 3d₅/₂ and Mo 3d₃/₂, at approximately 232.6 eV and 235.7 eV, confirming the Mo⁶⁺ oxidation state. researchgate.netmdpi.com The O 1s spectrum can often be resolved into multiple components, with the main peak around 529-530 eV corresponding to the lattice oxygen in the Bi-O and Mo-O bonds. researchgate.net Quantitative analysis of the peak areas allows for the determination of the surface Bi/Mo atomic ratio, which can differ from the bulk composition and is crucial for catalytic activity. mdpi.com

Table 2: Typical XPS Binding Energies for this compound This table is interactive. Click on the headers to sort the data.

Element Core Level Binding Energy (eV) Assigned Oxidation State
Bismuth (Bi) Bi 4f₇/₂ ~159.3 - 159.4 Bi³⁺
Bismuth (Bi) Bi 4f₅/₂ ~164.6 Bi³⁺
Molybdenum (Mo) Mo 3d₅/₂ ~232.6 - 232.7 Mo⁶⁺
Molybdenum (Mo) Mo 3d₃/₂ ~235.7 Mo⁶⁺
Oxygen (O) O 1s ~529.0 - 530.6 Lattice Oxygen (O²⁻)

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption and Electronic Transitions

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is employed to investigate the optical absorption properties of this compound powders and to determine their band gap energy (Eg). The absorption of UV or visible light by a semiconductor material leads to the excitation of electrons from the valence band (VB) to the conduction band (CB). The position of the absorption edge in the DRS spectrum provides information about the energy required for this electronic transition.

This compound phases, particularly the γ-phase, are known for their ability to absorb light in the visible region, with typical absorption edges reported around 480-505 nm. nih.govacs.org The band gap energy can be estimated from the absorption data using the Tauc plot method, which involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for an indirect band gap semiconductor like Bi₂MoO₆). The band gap of γ-Bi₂MoO₆ is typically found to be in the range of 2.5 to 2.8 eV, which underscores its potential as a visible-light-active photocatalyst. acs.orgrsc.org

Table 3: Band Gap Energies of this compound Materials This table is interactive. Click on the headers to sort the data.

Material Absorption Edge (nm) Estimated Band Gap (eV)
γ-Bi₂MoO₆ ~480 ~2.63
γ-Bi₂MoO₆ ~499 ~2.48
ZnO/Bi₂MoO₆ Composite N/A ~2.32
BMT-10 Heterostructure ~460 ~2.79
Pristine Bi₂MoO₆ Nanocluster ~505 ~2.58

Photoluminescence (PL) Spectroscopy for Charge Carrier Recombination Dynamics

Photoluminescence (PL) spectroscopy is a sensitive technique for probing the fate of photogenerated electron-hole pairs in semiconductor materials. When a material absorbs light, it creates excited electrons and holes. These charge carriers can either participate in chemical reactions or recombine, often emitting light in the process. The intensity of this emitted light is a direct indicator of the recombination rate.

Advanced Spectroscopic Techniques for Mechanistic Studies

To delve deeper into the reaction mechanisms and the transient behavior of charge carriers, more sophisticated spectroscopic methods with high temporal resolution are required.

Femtosecond Transient Absorption Spectroscopy for Ultrafast Carrier Dynamics

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful pump-probe technique used to monitor the dynamics of photoexcited species on extremely short timescales, from femtoseconds to picoseconds. ipcms.fr This method provides a direct window into the primary events following light absorption, including carrier cooling, trapping, and interfacial charge transfer. rsc.org

Table 4: Processes Investigated by Femtosecond Transient Absorption Spectroscopy This table is interactive. Click on the headers to sort the data.

Process Characteristic Timescale Information Gained
Electron/Hole Cooling Femtoseconds to Picoseconds Energy relaxation of "hot" carriers to the band edges.
Charge Carrier Trapping Picoseconds to Nanoseconds Capture of electrons or holes at surface or bulk defect sites.
Interfacial Charge Transfer Femtoseconds to Picoseconds Transfer of electrons or holes between components of a heterojunction.
Carrier Recombination Picoseconds to Nanoseconds Annihilation of electron-hole pairs, both radiative and non-radiative.

Electron Paramagnetic Resonance (EPR) for Defect States and Radical Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for characterizing paramagnetic species, which possess unpaired electrons. acs.org In the context of this compound materials, EPR is instrumental in identifying and characterizing defect states and reactive radical species, which are often crucial for their catalytic and photocatalytic activities.

Defect State Analysis:

Defect engineering is a key strategy for tuning the electronic and catalytic properties of semiconductor materials like bismuth molybdates. acs.org The introduction of defects can create new energy levels within the band gap, influencing charge carrier dynamics and creating active sites for chemical reactions. acs.org Oxygen vacancies are a common and highly influential type of defect in metal oxides.

EPR spectroscopy is a direct and precise method for detecting the presence of oxygen vacancies in this compound nanocrystalline materials. aip.org Studies have shown that this compound samples exhibit a characteristic EPR signal at a g-value of approximately 2.004, which is attributed to surface oxygen vacancies. aip.org The intensity of this signal can be correlated with the concentration of these vacancies. For instance, creating oxygen vacancies in γ-Bi₂MoO₆ through specific treatments leads to a significant increase in the intensity of this EPR signal, confirming the generation of these defects. aip.orgbohrium.com

These oxygen vacancies can act as electron traps, enhancing the separation of photogenerated electron-hole pairs, a critical factor for improving photocatalytic efficiency. researchgate.net Furthermore, the presence of subsurface molybdenum vacancies in Bi₂MoO₆ has been shown to enhance the separation of photogenerated carriers, leading to significantly improved photocatalytic activity in the oxidation of ethyl lactate (B86563) to ethyl pyruvate. acs.org

Radical Identification:

During photocatalytic reactions, various reactive oxygen species (ROS) can be generated, which play a key role in the degradation of pollutants or the synthesis of chemical compounds. EPR spectroscopy, often in conjunction with spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide), is used to identify these short-lived radical species.

In studies involving this compound photocatalysts, EPR has been successfully employed to identify superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH). nih.gov For example, in the photodegradation of atrazine (B1667683) using a Bi₂MoO₆/peroxymonosulfate system under visible light, EPR analysis confirmed the generation of superoxide radicals, hydroxyl radicals, and sulfate (B86663) radicals. nih.gov Similarly, in the photodegradation of diuron (B1670789) using a Ho₂YSbO₇/Bi₂MoO₆ heterojunction, EPR spectra showed distinct signals for both •O₂⁻ and •OH radicals after exposure to visible light. nih.gov These findings are crucial for elucidating the reaction mechanisms and identifying the primary oxidative species responsible for the catalytic process.

EPR Signal (g-value) Assigned Species Context/Material Reference
~2.004Surface Oxygen Vacanciesγ-Bi₂MoO₆ aip.org
Not specifiedGd³⁺ occupying Bi positionNaBi(MoO₄)₂ researchgate.net
Not specifiedSuperoxide Radicals (•O₂⁻)Bi₂MoO₆/PMS system nih.gov
Not specifiedHydroxyl Radicals (•OH)Bi₂MoO₆/PMS system nih.gov
Not specifiedSulfate RadicalsBi₂MoO₆/PMS system nih.gov
1:1:1:1 quartetSuperoxide Radicals (•O₂⁻) with DMPOHo₂YSbO₇/Bi₂MoO₆ nih.gov
Not specifiedHydroxyl Radicals (•OH) with DMPOHo₂YSbO₇/Bi₂MoO₆ nih.gov

Operando Spectroscopy (e.g., In situ FT-IR, XAS, XRD) for Real-time Reaction Monitoring

Operando spectroscopy refers to the characterization of a material while it is functioning under realistic reaction conditions. This approach provides dynamic information about the catalyst's structure, oxidation states, and adsorbed species, which is essential for understanding reaction mechanisms and identifying the true active sites. For this compound catalysts, a combination of in situ techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and X-ray Diffraction (XRD) has proven to be particularly insightful. acs.orgresearchgate.netmdpi.com

In situ FT-IR Spectroscopy:

In situ FT-IR spectroscopy is a valuable tool for identifying adsorbed species and surface intermediates during a catalytic reaction. osti.govcapes.gov.br By monitoring the vibrational modes of molecules, it can provide real-time information on how reactants are transformed on the catalyst surface. For instance, in the selective oxidation of propylene (B89431), in situ FT-IR can be used to track the formation of key intermediates like acrolein. The chemical bonds within Bi₂MoO₆ and Eg-C₃N₄ composites have been examined using FT-IR, revealing characteristic peaks for Bi-O and Mo-O bonds, as well as adsorbed hydroxyl groups. acs.org

In situ X-ray Absorption Spectroscopy (XAS):

In situ XAS is a powerful element-specific technique that provides information on the local coordination environment and oxidation state of the absorbing atom. esrf.fr This is particularly useful for bimetallic catalysts like bismuth molybdates, as it can probe the roles of both Bi and Mo during the reaction. acs.orgresearchgate.net

X-ray Absorption Near Edge Structure (XANES): In situ XANES studies on α-Bi₂Mo₃O₁₂ during temperature-programmed reduction in propylene have shown that Mo⁶⁺ reduces to Mo⁴⁺ at lower temperatures than the reduction of Bi³⁺ to Bi⁰. acs.orgesrf.fr This suggests that molybdenum is more readily involved in the redox cycle under these conditions. acs.org

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS analysis provides information about the local atomic structure, such as bond distances and coordination numbers. In situ EXAFS studies have confirmed the removal of oxygen from MoO₄²⁻ entities during the catalytic cycle of propylene oxidation. acs.org

In situ X-ray Diffraction (XRD):

In situ XRD is used to monitor changes in the crystalline phases of the catalyst under reaction conditions. mdpi.comcapes.gov.br This is crucial because the different phases of this compound (α, β, and γ) exhibit different catalytic activities, and phase transformations can occur during the reaction. acs.orgresearchgate.net

Combined operando studies using XRD and XAS have been particularly effective. acs.orgresearchgate.netesrf.fr For example, in the selective oxidation of propylene, combined operando XRD-XAS revealed that while the bulk crystalline structure of the this compound phases showed only minor transformations, significant redox changes were occurring at the atomic level, primarily involving molybdenum. acs.org These combined approaches allow for a more complete picture of the catalyst's behavior, linking atomic-level changes to the bulk crystalline structure and, ultimately, to the catalytic performance. esrf.fr

Operando Technique Information Obtained Key Findings for this compound Reference
In situ FT-IRAdsorbed species, surface intermediatesIdentification of Bi-O, Mo-O bonds and adsorbed groups. acs.org
In situ XANESOxidation state of elementsMo⁶⁺ reduces to Mo⁴⁺ at lower temperatures than Bi³⁺ reduction in α-Bi₂Mo₃O₁₂. acs.orgesrf.fr
In situ EXAFSLocal atomic structure (bond distances, coordination numbers)Oxygen is removed from MoO₄²⁻ units during propylene oxidation. acs.org
In situ XRDCrystalline phase composition and stabilityMinor structural transformations observed during propylene oxidation. acs.org
Combined Operando XRD-XASCorrelation of atomic-level and bulk structural changesMolybdenum is the primary redox-active element in the catalytic cycle. acs.orgesrf.fr

Theoretical and Computational Studies of Bismuth Molybdates

Density Functional Theory (DFT) for Electronic Band Structure and Defect Chemistry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. In the context of bismuth molybdates, DFT calculations have been instrumental in understanding their electronic band structure, which is crucial for predicting their photocatalytic and catalytic properties.

Electronic Band Structure: DFT calculations have shown that for bismuth molybdates like Bi₂MoO₆, the valence band is primarily composed of hybridized O 2p and Bi 6s orbitals, while the conduction band is mainly formed by Mo 4d and Bi 6p orbitals. chinesechemsoc.orgresearchgate.net The presence of the Bi 6s² lone pair is significant as it raises the top of the valence band, effectively reducing the band gap and facilitating the mobility of holes. researchgate.net The nature of the band gap in many bismuth molybdate (B1676688) phases, such as γ-Bi₂MoO₆, is typically direct, which is favorable for photocatalytic applications as it allows for efficient electron-hole pair generation upon light absorption. mdpi.com

The calculated band gap values for various bismuth molybdate phases vary, for instance, the band gap for γ-Bi₂MoO₆ is reported to be around 2.5–2.8 eV. mdpi.comaip.org DFT studies have also explored the effects of doping on the electronic structure. For example, doping γ-Bi₂MoO₆ with lanthanide ions like Gd³⁺, Ho³⁺, and Yb³⁺ can introduce new electronic states, decrease the band gap, and reduce the electron effective mass, thereby enhancing carrier mobility and visible light response. mdpi.com

Defect Chemistry: DFT is also employed to study the formation and influence of defects, such as oxygen vacancies, within the this compound lattice. These defects can significantly alter the electronic and catalytic properties of the material. DFT calculations have revealed that the formation of oxygen vacancies can create defect states within the band gap, which can act as trapping sites for charge carriers, thereby promoting the separation of photogenerated electron-hole pairs. bohrium.comacs.org The location of these vacancies is also crucial; for instance, first-principles calculations on γ-Bi₂MoO₆ have investigated the formation energies of oxygen vacancies at different sites within the crystal structure, identifying the most favorable locations for their creation. aip.org The presence of subsurface Mo vacancies has been shown to enhance the separation of photogenerated carriers by capturing holes at neighboring oxygen atoms and creating an internal electric field. acs.org

Below is a table summarizing some DFT calculated electronic properties of bismuth molybdates.

Compound/System Functional Calculated Band Gap (eV) Key Findings Reference
γ-Bi₂MoO₆PBE2.435Direct band gap semiconductor. mdpi.com
Gd-doped γ-Bi₂MoO₆PBE2.407Reduced band gap and lower electron effective mass compared to undoped. mdpi.com
Ho-doped γ-Bi₂MoO₆PBE2.368Introduction of new electronic states. mdpi.com
Yb-doped γ-Bi₂MoO₆PBE2.268Promotes visible light response and carrier mobility. mdpi.com
Bi₂MoO₆DFT+U~2.2Valence band: O 2p, Bi 6s; Conduction band: Mo 4d. researchgate.net
I-doped Bi₂MoO₆DFTLoweredIodine doping decreases the band gap and expands the optical response. nih.gov
Bi₂Mo₃O₁₂RPBE+U-Investigated the role of Bi and Mo in providing the active site's geometric and electronic structure. escholarship.org

Molecular Dynamics Simulations for Structural Stability and Phase Transitions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the structural stability of materials at different temperatures and pressures, as well as for modeling phase transitions.

In the context of bismuth molybdates, MD simulations have been employed to assess the stability of different crystal structures. For example, MD simulations performed at room temperature can confirm the structural integrity of a particular phase by showing that atomic deformations are insignificant over the simulation time. researchgate.net The stability is further supported by phonon band structure calculations, where the absence of imaginary frequencies indicates a dynamically stable structure. researchgate.net

MD simulations are also valuable for studying phase transitions in this compound systems. Bismuth molybdates can exist in several polymorphic forms (e.g., α, β, γ phases), and understanding the transitions between these phases is important for catalyst synthesis and performance. aip.orgmdpi.com For instance, the γ-Bi₂MoO₆ phase can transform into the α-Bi₂Mo₃O₁₂ phase upon doping with certain elements like lanthanum. mdpi.com Ab initio MD simulations have been successfully used to investigate oxide ionic diffusion in this compound-related phases at high temperatures, providing insights into the mechanisms of ionic conductivity that are consistent with experimental techniques like quasielastic neutron scattering. acs.org

Furthermore, the development of reactive force fields, such as ReaxFF, for use in MD simulations allows for the study of reactive dynamics on catalyst surfaces. researchgate.net High-temperature MD simulations using ReaxFF have been used to investigate the activation of propene on different this compound surfaces, corroborating that propene is activated on Bi₂Mo₃O₁₂ to form an allyl radical. researchgate.net

Kinetic Monte Carlo Simulations for Reaction Pathway Modeling

Kinetic Monte Carlo (kMC) simulations are a powerful computational technique for modeling the time evolution of chemical reactions on catalyst surfaces. By using reaction rates derived from first-principles calculations (like DFT), kMC can bridge the time and length scales between atomic-level events and macroscopic reaction kinetics. ucl.ac.uk

For complex catalytic systems like bismuth molybdates, kMC simulations can provide a detailed understanding of the reaction network, including adsorption, desorption, diffusion, and surface reaction steps. osti.gov This approach goes beyond the static picture provided by DFT calculations of energy landscapes and allows for the simulation of how the catalyst surface and the distribution of reactants evolve over time under realistic reaction conditions. ucl.ac.ukosti.gov

Computational Insights into Charge Carrier Dynamics and Transfer Mechanisms

Computational methods, particularly DFT, provide significant insights into the dynamics of charge carriers (electrons and holes) and their transfer mechanisms in this compound photocatalysts. This understanding is critical for explaining their photocatalytic activity and for designing materials with improved efficiency.

Upon photoexcitation, electrons are promoted from the valence band to the conduction band, leaving holes behind. researchgate.net DFT calculations show that in Bi₂MoO₆, this corresponds to a charge transfer from the hybridized O 2p + Bi 6s orbitals to the empty Mo 4d orbitals. researchgate.net The efficiency of photocatalysis is often limited by the recombination of these photogenerated electron-hole pairs. magtech.com.cn

Computational studies have demonstrated several strategies to enhance charge separation and transfer. Creating defects, such as oxygen vacancies, is a key approach. DFT calculations have shown that oxygen vacancies can introduce localized defect states that trap charge carriers, thus preventing their recombination and making them available for surface reactions. bohrium.comacs.org For instance, the presence of Mo vacancies can enhance the separation of photogenerated carriers by capturing holes on adjacent oxygen atoms. acs.org

The formation of heterojunctions is another effective strategy. DFT calculations on this compound-based heterojunctions, such as those in S-scheme systems, can elucidate the charge transfer pathway. chinesechemsoc.orgchinesechemsoc.org By calculating the work functions and band alignments of the constituent materials, it's possible to predict the direction of electron and hole transfer across the interface, which is designed to spatially separate the charge carriers and enhance their lifetime. chinesechemsoc.org For example, in a Bi/Bi₂MoO₆ system, the surface plasmon resonance (SPR) effect of Bi nanoparticles can generate hot electrons that are rapidly injected into the conduction band of Bi₂MoO₆, facilitating charge separation. chinesechemsoc.org

The table below summarizes computational findings on charge carrier dynamics in bismuth molybdates.

System Computational Method Key Insight Reference
Bi₂MoO₆DFTCharge transfer occurs from O 2p + Bi 6s orbitals to empty Mo 4d orbitals upon photoexcitation. researchgate.net
Bi₂MoO₆ with Oxygen VacanciesDFT+UOxygen vacancies enhance N₂ adsorption and activation, and improve separation of photogenerated charge carriers. bohrium.com
Bi₂MoO₆ with Subsurface Mo VacanciesDFTMetal vacancies enhance electron-hole separation efficiency by capturing holes and generating an internal electric field. acs.org
Bi/Bi₂MoO₆ S-scheme HeterojunctionDFTHot electrons from Bi plasmon resonance are transferred to the Bi₂MoO₆ conduction band, accelerating charge separation. chinesechemsoc.org
I-doped Bi₂MoO₆DFTIodine doping alters the valence and conduction bands, speeding up the separation rate of photoinduced carriers. nih.gov

Applications of Bismuth Molybdate in Catalysis

Selective Oxidation Reactions

Bismuth molybdate (B1676688) catalysts are particularly noted for their role in selective oxidation reactions, where they enable the conversion of hydrocarbons into more valuable oxygenated products.

The ammoxidation of propylene (B89431) to acrylonitrile (B1666552) is a cornerstone of the chemical industry, and bismuth molybdate-based catalysts have been central to this process since its commercialization. digitellinc.comscispace.comresearchgate.net The reaction involves the conversion of propylene in the presence of ammonia (B1221849) and oxygen. The α-phase of this compound (α-Bi₂Mo₃O₁₂) is recognized as a highly active and selective catalyst for this transformation. digitellinc.comresearchgate.net

The mechanism is understood to involve the activation of propylene on the catalyst surface. Quantum mechanical studies suggest that the initial step is the abstraction of a hydrogen atom from the methyl group of propylene by a surface oxygen atom associated with bismuth, forming a π-allyl intermediate. acs.orgacs.org Subsequently, ammonia is activated on molybdenum sites, leading to the formation of Mo=NH groups. The allyl intermediate then reacts with these species, undergoing a series of hydrogen abstractions to form acrylonitrile. acs.org The rate-determining step for both propylene oxidation and ammoxidation is considered to be the initial C-H bond cleavage of the methyl group, with a comparable activation energy of approximately 22 kcal/mol. researchgate.net

Multicomponent this compound catalysts, often incorporating other metals, have been developed to enhance catalytic performance. For instance, the inclusion of cerium to form bismuth-cerium molybdate solid solutions has been shown to improve activity and selectivity. scispace.com Structural studies of these complex catalysts reveal that the specific arrangement of metal cations within the molybdate framework is crucial for creating the active sites necessary for efficient propylene ammoxidation. scispace.com

Table 1: Research Findings on Propylene Ammoxidation to Acrylonitrile

Catalyst System Key Finding Reference
α-Bi₂Mo₃O₁₂ Highly active and selective for propylene ammoxidation. digitellinc.comresearchgate.net
This compound The rate-limiting step is the initial C-H bond cleavage of the methyl group of propylene. researchgate.net
Bismuth-Cerium Molybdate The addition of cerium enhances catalytic activity and selectivity. scispace.com
This compound Bismuth sites are responsible for propylene activation, while molybdenum sites convert the allyl intermediate. acs.org

The selective oxidation of propylene to acrolein is another industrially significant reaction where this compound catalysts excel. digitellinc.comcore.ac.uk These catalysts can utilize their lattice oxygen to oxidize propylene, which is then replenished by gaseous oxygen in a Mars-van Krevelen mechanism. researchgate.net The reaction typically involves passing a mixture of propylene and air over the catalyst at elevated temperatures. researchgate.net

Different phases of this compound exhibit varying activities and selectivities. For instance, α-Bi₂Mo₃O₁₂ and γ-Bi₂MoO₆ are well-known selective catalysts for this reaction. researchgate.net Studies comparing different phases have shown that the relative reactivity can vary, with some research indicating the order of α-Bi₂Mo₃O₁₂ ≈ β-Bi₂Mo₂O₉ > γ-Bi₂MoO₆. researchgate.netrsc.org The performance of these catalysts is influenced by the Bi/Mo ratio and preparation methods, such as the sol-gel method, which can affect the resulting phase and surface area. researcher.life

The reaction mechanism is believed to initiate with the abstraction of a hydrogen atom from the methyl group of propylene by a lattice oxygen, forming an allyl intermediate. escholarship.org This intermediate then undergoes further oxidation to produce acrolein. escholarship.org Research using techniques like in-situ Raman and XRD has shown that while the bulk phase of the catalyst remains stable, the surface is dynamic, with molybdenum undergoing a redox cycle (Mo⁶⁺ ↔ Mo⁵⁺) while Bi³⁺ remains in its oxidation state. digitellinc.com This suggests that surface Mo⁶⁺Oₓ sites are the primary catalytic active sites. digitellinc.com

Table 2: Catalyst Performance in Propylene Partial Oxidation to Acrolein

Catalyst Propylene Conversion (%) Acrolein Selectivity (%) Reference
Bi/Mo 2:3 up to 56 up to 91 researchgate.net
Bi/Mo 2:1 up to 56 up to 91 researchgate.net
Bi/Mo 1:3 Lower than 2:3 and 2:1 Lower than 2:3 and 2:1 researchgate.net
Bi/Mo 1:1 Lower than 2:3 and 2:1 Lower than 2:3 and 2:1 researchgate.net

This compound catalysts are also effective for the oxidative dehydrogenation (ODH) of various hydrocarbons, a process that introduces unsaturation into a molecule. tandfonline.com A key example is the ODH of n-butenes to 1,3-butadiene, a valuable monomer for synthetic rubber production. escholarship.orggoogle.com The mechanism for this reaction is thought to be similar to that of propylene oxidation, involving the abstraction of a hydrogen atom to form an intermediate species. escholarship.org

The catalytic performance in ODH reactions is dependent on the phase of the this compound. The γ-Bi₂MoO₆ phase is reported to have superior activity for the ODH of n-butene compared to the α-Bi₂Mo₃O₁₂ phase, which is attributed to its more facile oxygen mobility. google.comepa.gov The reactivity of different n-butene isomers over these catalysts decreases in the order of 1-butene (B85601) > trans-2-butene > cis-2-butene. epa.gov

Research has also explored the ODH of alkanes, such as propane (B168953) to propylene, over this compound-based catalysts. osti.gov These reactions typically proceed via a Mars-van Krevelen mechanism where the rate-limiting step is the cleavage of the weakest C-H bond in the reactant hydrocarbon. osti.gov The addition of other elements, like vanadium, to create mixed oxide catalysts such as BiMoVₓ, can significantly influence the catalytic performance by affecting the oxygen mobility of the catalyst. rsc.org

Table 3: Apparent Activation Energies for Oxidative Dehydrogenation of Butenes

Reactant Catalyst Composition (x in Bi₁₋ₓ/₃V₁₋ₓMoₓO₄) Apparent Activation Energy (kcal/mol) Reference
1-Butene Varied (x) 6.5 - 9.2 escholarship.org
trans-2-Butene Varied (x) 14.0 - 17.4 escholarship.org
1-Butene This compound (x=1.0) ~11 escholarship.org

This compound catalysts have demonstrated utility in the selective oxidation of alcohols to their corresponding aldehydes. google.com This transformation is a fundamental reaction in organic synthesis. For instance, this compound-type catalysts have been used for the oxidation of light alcohols. google.com

More recently, research has focused on the photocatalytic selective oxidation of alcohols using this compound. researchgate.net Hierarchical hollow microspheres of Bi₂MoO₆ with tunable surface oxygen vacancies have been developed for this purpose. These materials can promote the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) while simultaneously producing hydrogen peroxide. researchgate.net The presence of oxygen vacancies on the catalyst surface is crucial as it accelerates the separation of photogenerated charge carriers and enhances the adsorption and activation of reactant molecules, thereby boosting the photocatalytic efficiency. researchgate.net The production rates of benzaldehyde can be significantly increased with an oxygen vacancy-rich Bi₂MoO₆ photocatalyst. researchgate.net Furthermore, heterostructures of this compound clusters anchored on sodium titanate nanotubes have been shown to be effective for the blue-light-driven photooxidation of benzyl alcohol to benzaldehyde. acs.org

Oxidative Dehydrogenation of Hydrocarbons

Carbon Monoxide (CO) Oxidation

This compound catalysts also exhibit activity in the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). researchgate.net This reaction is important for various applications, including pollution control from vehicle exhausts and the purification of hydrogen streams for fuel cells. researchgate.net

Studies have shown a synergistic effect for CO oxidation when using mixed oxides of bismuth and molybdenum compared to the individual pure oxides. researchgate.net The γ-Bi₂MoO₆ phase has been identified as a stable catalyst at high temperatures for CO conversion. researchgate.net The catalytic activity can be influenced by the preparation method and the Bi/Mo ratio. researchgate.net

To enhance the low-temperature activity for CO oxidation, this compound can be used as a support for other catalytic materials. For example, depositing ceria (CeO₂) or gold (Au) nanoparticles on a Bi₂Mo₁₋ₓRuₓO₆ support has been shown to significantly improve the catalytic performance. mdpi.com The Au/Bi₂Mo₀.₉₇Ru₀.₀₃O₆ system, in particular, was found to be highly effective, initiating CO oxidation at room temperature and achieving full conversion at 180 °C. mdpi.com This demonstrates the potential of designing multicomponent catalysts based on this compound for efficient low-temperature CO oxidation.

Environmental Catalysis

Beyond the specific reactions mentioned above, this compound finds broader applications in environmental catalysis, primarily due to its photocatalytic properties. This compound nanostructures, such as Bi₂MoO₆, are effective photocatalysts for the degradation of various organic pollutants in water under visible light irradiation. nih.gov This includes the degradation of dyes like rhodamine B and methylene (B1212753) orange, as well as phenolic compounds. nih.govresearchgate.net

The efficiency of the photocatalytic degradation is highly dependent on the morphology and phase of the this compound, which can be controlled by the synthesis conditions, such as pH. nih.govresearchgate.net For example, Bi₂MoO₆ nanoplates synthesized at a specific pH have shown excellent photocatalytic activity. nih.gov The mechanism involves the generation of reactive oxygen species upon visible light irradiation, which then decompose the organic pollutants. researchgate.net

This compound has also been investigated for the photocatalytic degradation of other environmental contaminants. For instance, it has been used in a photo-Fenton-like system with hydrogen peroxide to degrade Orange G dye, achieving high degradation efficiency. nih.gov Furthermore, doping this compound with other transition metals, such as copper and nickel, has been shown to enhance its photocatalytic performance for the reduction of heavy metals like Cr(VI) and the degradation of dyes. researcher.life These applications highlight the versatility of this compound in addressing environmental remediation challenges.

NOx Reduction

This compound-based materials are recognized for their potential in the selective catalytic reduction (SCR) of nitrogen oxides (NOx), a critical technology for mitigating air pollution from stationary and mobile sources. ontosight.ai These catalysts can promote the conversion of NOx into harmless dinitrogen (N₂) using various reducing agents.

Research has shown that this compound is often used as a component in more complex catalytic systems to enhance performance. For instance, the addition of bismuth oxide (Bi₂O₃) to cobalt oxide (Co₃O₄) nanoplates has been found to significantly boost the catalytic activity for the SCR of nitric oxide (NO) with propylene (C₃H₆) as the reductant, particularly at lower temperatures. rsc.org In one study, a catalyst comprising 10.0 wt% Bi₂O₃ on Co₃O₄ achieved approximately 90% NO conversion at a relatively low temperature of 200°C. rsc.org The enhanced catalytic behavior is attributed to the promotion of Co³⁺ species and improved oxidizing characteristics of the composite material. rsc.org The general trend for activity in this system was observed to be: 10.0% Bi₂O₃/Co₃O₄ > 15.0% Bi₂O₃/Co₃O₄ > 5.0% Bi₂O₃/Co₃O₄ > pure Co₃O₄. rsc.org

Beyond thermal catalysis, this compound also exhibits promise in photocatalytic NOx removal. The α-phase of this compound (α-Bi₂Mo₃O₁₂) has demonstrated high efficiency for the photocatalytic removal of nitric oxide under UVA light irradiation. researchgate.net Studies have reported a steady-state NO conversion of 88.9% using Bi₂Mo₃O₁₂. researchgate.net The superior performance compared to other phases, such as γ-Bi₂MoO₆, is linked to its higher surface area and greater number of available adsorption sites for NO molecules. researchgate.net

Research Findings on NOx Reduction using this compound-Based Catalysts
CatalystReductantReaction TypeTemperature (°C)NO Conversion (%)Reference
10.0 wt% Bi₂O₃/Co₃O₄Propylene (C₃H₆)Selective Catalytic Reduction (SCR)200~90 rsc.org
5.0 wt% Bi₂O₃/Co₃O₄Propylene (C₃H₆)Selective Catalytic Reduction (SCR)250~68 rsc.org
α-Bi₂Mo₃O₁₂-Photocatalytic Removal (UVA)Ambient88.9 researchgate.net

Volatile Organic Compound (VOC) Oxidation

The catalytic oxidation of volatile organic compounds (VOCs) into less harmful substances like carbon dioxide (CO₂) and water (H₂O) is a primary strategy for air quality control. This compound catalysts are highly effective for these reactions, demonstrating the ability to oxidize a wide range of VOCs. mdpi.com

A historically significant and extensively studied application is the selective oxidation of propylene to acrolein, a key industrial process. nih.govescholarship.org The catalytic performance is highly dependent on the specific phase of the this compound. Research on mesostructural α-bismuth molybdate (MoBi-m), consisting of Bi₂MoO₆ nanocrystals on MoO₃ nanobelts, has shown superior activity compared to single-phase crystalline catalysts. nih.gov At 350°C (623 K) and a space velocity of 2200 ml g⁻¹ h⁻¹, the MoBi-m catalyst achieved a propylene conversion of approximately 75% while maintaining a high selectivity of over 96% towards acrolein and acrylic acid. nih.gov The synthesis method also plays a crucial role; for example, hydrothermally synthesized γ-Bi₂MoO₆ prepared at a neutral pH exhibits a high surface area and good catalytic performance. mdpi.com At 360°C, a γ-Bi₂MoO₆ catalyst showed around 18% propylene conversion with 78% selectivity to acrolein. mdpi.com The mechanism for this type of oxidation is widely understood to follow the Mars-van Krevelen model, where oxygen from the catalyst's lattice is directly involved in the reaction. rsc.org

This compound-based materials are also efficient in the photocatalytic oxidation of other harmful VOCs. A composite material of Bi₂MoO₆, metallic bismuth (Bi), and graphitic carbon nitride (g-C₃N₄) has been developed for the removal of formaldehyde (B43269) (HCHO) under visible light. acs.orgacs.org This heterojunction catalyst demonstrated a 96.15% conversion of 200 ppm formaldehyde and was even effective at high concentrations, achieving 98.80% conversion for 1600 ppm HCHO after 10 hours of irradiation. acs.org

Furthermore, the photocatalytic oxidation of toluene (B28343) to the valuable chemical benzaldehyde has been accomplished using a BiOBr/Bi₂MoO₆ Z-scheme heterostructure. sciopen.com In an acetic acid solvent with a small amount of water, this catalyst achieved a toluene conversion of 39.0% with a remarkable selectivity to benzaldehyde exceeding 99% under visible light. sciopen.com

Research Findings on Volatile Organic Compound (VOC) Oxidation using this compound-Based Catalysts
CatalystVOCReaction TypeConditionsConversion (%)Product Selectivity (%)Reference
Mesostructural α-Bi₂MoO₆ (MoBi-m)PropyleneSelective Oxidation350°C~75>96 (Acrolein + Acrylic Acid) nih.gov
Hydrothermal γ-Bi₂MoO₆ (pH 7)PropyleneSelective Oxidation360°C~18~78 (Acrolein) mdpi.com
Bi₂MoO₆/Bi/g-C₃N₄Formaldehyde (200 ppm)Photocatalytic Oxidation (Visible Light)10 hours96.15- (Complete oxidation to CO₂) acs.org
BiOBr/Bi₂MoO₆ToluenePhotocatalytic Oxidation (Visible Light)3 hours, Acetic Acid/H₂O solvent39.0>99 (Benzaldehyde) sciopen.com

Photocatalytic Applications of Bismuth Molybdate for Environmental Remediation and Energy Conversion

Photocatalytic Degradation of Organic Pollutants

Bismuth molybdate (B1676688) and its composites are effective in breaking down various organic contaminants, including dyes, antibiotics, and herbicides. researchgate.net

Bismuth molybdate has demonstrated considerable efficacy in the photocatalytic degradation of organic dyes like Methylene (B1212753) Blue (MB) and Rhodamine B (RhB) under visible light irradiation. nih.gov The γ-phase of this compound (γ-Bi₂MoO₆) nanoparticles, in particular, has shown strong photocatalytic activity. nih.gov

In one study, γ-Bi₂MoO₆ nanoparticles synthesized at a pH of 3 achieved a 95.44% degradation of a 5 mg/L Methylene Blue solution. nih.gov The addition of hydrogen peroxide (H₂O₂) can further enhance this degradation efficiency to as high as 98.89%. rsc.orgscispace.com The photocatalytic performance is influenced by the synthesis conditions, with pure phase γ-Bi₂MoO₆ showing higher efficiency compared to mixed-phase materials. nih.gov Modifications, such as loading with MCM-41 and ZnO, have also been shown to improve the degradation rate of Methylene Blue, reaching up to 98.2% after 180 minutes. curresweb.com

For Rhodamine B, this compound-based photocatalysts have also proven effective. A heterostructured composite of Bi(3.64)Mo(0.36)O(6.55)/Bi₂MoO₆ demonstrated significantly enhanced photocatalytic activity compared to its individual components. nih.gov In other research, Ag/AgBr/Bi₂MoO₆ nanocomposites achieved a 97.37% degradation of Rhodamine B within 80 minutes under visible light. ijcce.ac.ir Another study reported 80% mineralization of Rhodamine B within 60 minutes using a Bi₂MoO₆ photocatalyst. researchgate.net

The table below summarizes the photocatalytic degradation of various dyes using different this compound-based catalysts.

CatalystTarget DyeDegradation Efficiency (%)Time (min)Light Source
γ-Bi₂MoO₆ NPs nih.govMethylene Blue95.44-Visible Light
15wt.%ZnO/5wt% MCM-41/BMO curresweb.comMethylene Blue98.2180UV/Vis Light
Ag/AgBr/Bi₂MoO₆ ijcce.ac.irRhodamine B97.3780Visible Light
Bi₂MoO₆ researchgate.netRhodamine B8060-
Bi₂MoO₆ researchgate.netCrystal Violet8560-
Bi(3.64)Mo(0.36)O(6.55)/Bi₂MoO₆ nih.govRhodamine BEnhanced-Visible Light

This table presents a selection of research findings and is not exhaustive.

This compound-based photocatalysts have shown promise in the degradation of harmful phenolic compounds present in industrial wastewater. mdpi.com Various forms of this compound and its composites have been investigated for their ability to break down phenol (B47542) under visible light irradiation. nih.govresearchgate.net

For instance, Bi₂MoO₆ nanoplates synthesized via a hydrothermal method at a pH of 4 demonstrated excellent photocatalytic activity, achieving 90% degradation of phenol within 300 minutes under visible light. researchgate.netnih.gov In another study, a heterostructured Bi(3.64)Mo(0.36)O(6.55)/Bi₂MoO₆ composite also exhibited enhanced photocatalytic degradation of phenol compared to the individual components. nih.gov

The efficiency of phenol degradation can be significantly improved by doping this compound with other elements. For example, Eu³⁺ doped Bi₂MoO₆ nanosheets showed a phenol degradation efficiency of 97% after 180 minutes of light irradiation, a substantial increase from the 40% efficiency of undoped Bi₂MoO₆. mdpi.com Similarly, a this compound catalyst prepared by chemical precipitation achieved up to 91.6% degradation of a 10 mg/L phenol solution at pH 3. researchgate.net

The table below summarizes the performance of different this compound-based photocatalysts in the degradation of phenolic compounds.

CatalystTarget CompoundDegradation Efficiency (%)Time (min)Key Findings
Bi₂MoO₆ nanoplates researchgate.netnih.govPhenol90300Synthesized at pH=4, showed excellent activity under visible light.
Eu³⁺ doped Bi₂MoO₆ mdpi.comPhenol97180Doping significantly surpassed the 40% efficiency of undoped Bi₂MoO₆.
This compound researchgate.netPhenol91.6-Optimal degradation at pH 3 with 10 mg/L initial concentration.
Bi(3.64)Mo(0.36)O(6.55)/Bi₂MoO₆ nih.govPhenolEnhanced-Heterostructure showed improved performance over individual components.
BaBi₂Mo₄O₁₆ ias.ac.inPhenol, 4-chlorophenol, 2,4-dichlorophenol--Demonstrated photocatalytic activity for various substituted phenols.

This table presents a selection of research findings and is not exhaustive.

This compound-based photocatalysts are being actively researched for their potential to degrade persistent organic pollutants such as antibiotics and herbicides from aqueous environments. researchgate.netmdpi.com These photocatalysts, including pure and composite forms of this compound, have shown effectiveness under visible light irradiation. researchgate.netmdpi.com

In the realm of antibiotic degradation, a nanocomposite of silicon-doped carbon quantum dots on this compound (1.0SiCQDs/Bi₂MoO₆) synthesized via a hydrothermal method has been reported as a highly efficient solar photocatalyst for the degradation of tetracycline (B611298) and ciprofloxacin. mdpi.com The photocatalytic performance of this compound can be enhanced through the formation of heterojunctions. For example, AgCl/Bi₂₄O₃₁Cl₁₀ composite photocatalysts showed significantly improved degradation of tetracycline and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) compared to Bi₂₄O₃₁Cl₁₀ alone. up.ac.za The enhanced performance was attributed to the surface plasmon resonance effect of AgCl nanoparticles, which improves the separation of electron-hole pairs. up.ac.za After 24 hours, mineralization efficiencies of 63% for tetracycline and 65% for 2,4-D were achieved. up.ac.za

The morphology of the this compound photocatalyst also plays a crucial role in its effectiveness. Studies on the degradation of 2,4-D have shown that the morphology of Bi₂MoO₆ influences its adsorption and photocatalytic activity. mdpi.com The presence of hydrogen peroxide can further enhance the degradation process by generating more hydroxyl radicals. mdpi.com

The table below summarizes some research findings on the degradation of antibiotics and herbicides using this compound-based photocatalysts.

CatalystTarget PollutantDegradation Efficiency (%)Time (h)Key Findings
1.0SiCQDs/Bi₂MoO₆ mdpi.comTetracycline, CiprofloxacinHigh-Efficient degradation under solar irradiation.
AgCl/Bi₂₄O₃₁Cl₁₀ up.ac.zaTetracycline63 (mineralization)24Enhanced performance due to surface plasmon resonance.
AgCl/Bi₂₄O₃₁Cl₁₀ up.ac.za2,4-Dichlorophenoxyacetic acid65 (mineralization)24Composite showed 18 times better performance than Bi₂₄O₃₁Cl₁₀ alone.
Bi₂MoO₆ mdpi.com2,4-Dichlorophenoxyacetic acid--Morphology and addition of H₂O₂ affect degradation.

This table presents a selection of research findings and is not exhaustive.

Bismuth-based photocatalysts, including this compound, have garnered significant interest for the degradation of microcystins, a class of toxins produced by cyanobacteria. researchgate.netnih.govnih.gov Microcystin-LR (MC-LR) is a common and toxic variant that has been the focus of many degradation studies. nih.govnih.gov

This compound photocatalysts, often synthesized with an Aurivillius-type structure, have demonstrated potential for removing organic pollutants like microcystins from water. nih.gov The photocatalytic process involves the generation of reactive oxygen species and electron-hole pairs upon visible light irradiation, which then attack and break down the complex structure of microcystin (B8822318) molecules. nih.govroyalsocietypublishing.org

While much of the research has focused on other bismuth-based materials like bismuth oxyhalides (BiOCl, BiOBr, BiOI) and bismuth oxides, the principles of photocatalytic degradation are applicable to this compound as well. nih.govnih.govroyalsocietypublishing.org For instance, a study on Bi₂WO₆, a related bismuth-containing mixed oxide, showed that it could completely remove 10 mg/L of Microcystin-RR (a variant of microcystin) within 30 minutes under near-ultraviolet light irradiation. acs.org The degradation pathway involved the attack of photogenerated holes on the carboxyl acid group and the aromatic ring of the microcystin molecule. acs.org

The effectiveness of the photocatalyst is influenced by factors such as its crystal structure, surface area, and any modifications like doping. nih.govnih.gov Research is ongoing to optimize the performance of this compound and other bismuth-based photocatalysts for the practical application of microcystin degradation in water treatment. nih.govnih.gov

Degradation of Antibiotics and Herbicides

Photocatalytic Water Splitting for Oxygen and Hydrogen Production

This compound is recognized as a promising material for photocatalytic water splitting, a process that uses light energy to decompose water into hydrogen and oxygen. mdpi.commdpi.com This application is central to the pursuit of clean and renewable energy.

This compound has been identified as an effective photocatalyst for the oxygen evolution reaction (OER), which is one half of the water splitting process. google.com When irradiated with light, this compound generates electron-hole pairs; the holes in the valence band have a sufficiently high potential to oxidize water, leading to the production of oxygen gas. google.com

Various forms and structures of this compound have been investigated for this purpose. For instance, vertically aligned Bi₂MoO₆ nanosheet arrays, also known as nanowalls, have been fabricated directly on conductive glass and studied as photoanodes for photoelectrochemical (PEC) water splitting. acs.org While this architecture offers advantages like a large surface area and efficient charge transport, challenges such as bulk recombination of charge carriers still need to be addressed to improve efficiency. acs.org

The table below provides a summary of the application of this compound in photocatalytic oxygen evolution.

Catalyst SystemApplicationKey Findings
Bi₂MoO₆ google.comOxygen Evolution PhotocatalystCapable of oxidizing water to produce O₂ as part of a water splitting system.
Bi₂MoO₆ Nanowall acs.orgPhotoanode for PEC Water SplittingVertically aligned structure provides benefits, but bulk recombination limits efficiency.
Bi₂MoO₆ mdpi.comPhotocatalytic Water SplittingRecognized as a material with potential for this application.

This table presents a selection of research findings and is not exhaustive.

Hydrogen (H₂) Production

This compound (Bi₂MoO₆) has emerged as a promising photocatalyst for hydrogen (H₂) production from water splitting under visible light irradiation. Its effectiveness stems from its suitable band structure and visible light absorption capabilities. However, the efficiency of pristine Bi₂MoO₆ is often limited by the rapid recombination of photogenerated electron-hole pairs. To overcome this, researchers have focused on various modification strategies, including the formation of heterojunctions and the introduction of defects.

One effective approach is the creation of S-scheme heterojunctions. For instance, an oxygen-defective Bi₂MoO₆/g-C₃N₄ hollow tubular heterojunction (Bi₂MoO₆-SOVs/TCN) was developed that demonstrated an optimized hydrogen production efficiency of 2.29 mmol h⁻¹ g⁻¹. The introduction of surface oxygen vacancies (SOVs) in this compound not only narrows its band gap but also promotes charge separation, which is further enhanced by the S-scheme charge transfer mechanism with tubular carbon nitride. unimelb.edu.au

Another strategy involves constructing Z-scheme heterojunctions. A Bi₂MoO₆/CdSe-diethylenetriamine (DETA) composite, synthesized via an in situ solvothermal method, exhibited a high H₂ production rate of 5.92 mmol g⁻¹ h⁻¹. capes.gov.bracs.org This rate was approximately 3.6 times higher than that of pure Cadmium Selenide (CdSe) and 1.8 times higher than CdSe-DETA, showcasing the synergistic effect within the Z-scheme system that improves charge separation and photostability. capes.gov.bracs.org Similarly, a surface sulfur vacancy-rich Zn₃In₂S₆/Bi₂MoO₆ heterojunction achieved a maximum H₂ evolution rate of approximately 11.6 mmol/h/gcat when coupled with the selective oxidation of 5-hydroxymethylfurfural. nih.gov

The modification of Bi₂MoO₆ with elemental bismuth and its placement on TiO₂ nanotube arrays has also been shown to be effective. A Bi/Bi₂MoO₆/TiO₂ NTs photocatalyst recorded a hydrogen generation rate of 173.41 μmol·h⁻¹·cm⁻² in the presence of sacrificial agents (Na₂S/Na₂SO₃). mdpi.com The creation of oxygen vacancies in Bi₂MoO₆ hollow microspheres has been linked to enhanced photocatalytic activity, which also promotes the production of hydrogen peroxide (H₂O₂), a valuable chemical. google.com

Table 1: Performance of Various this compound-Based Photocatalysts for H₂ Production

Photocatalyst SystemH₂ Production RateSacrificial AgentLight SourceReference(s)
Bi₂MoO₆-SOVs/TCN2.29 mmol g⁻¹ h⁻¹Not SpecifiedNot Specified unimelb.edu.au
Bi₂MoO₆/CdSe-DETA5.92 mmol g⁻¹ h⁻¹Not SpecifiedVisible Light capes.gov.bracs.org
Zn₃In₂S₆/Bi₂MoO₆~11.6 mmol h⁻¹ gcat⁻¹5-HydroxymethylfurfuralVisible Light (λ > 420 nm) nih.gov
Bi/Bi₂MoO₆/TiO₂ NTs173.41 µmol h⁻¹ cm⁻²Na₂S/Na₂SO₃UV-Vis Light mdpi.com
Bi₂O₃/Bi₂MoO₆12.97 µmol h⁻¹ g⁻¹Not SpecifiedVisible Light acs.org

Photoelectrochemical (PEC) Water Splitting Systems

This compound is a significant n-type semiconductor for use as a photoanode in photoelectrochemical (PEC) water splitting due to its favorable band edge positions for water oxidation and its ability to absorb visible light. researchgate.netacs.org However, challenges such as inefficient charge separation and transport hinder its practical application. figshare.comsci-hub.se Research has focused on nanostructuring, creating composite materials, and crystal facet engineering to enhance PEC performance.

Vertically aligned Bi₂MoO₆ nanosheet arrays, or "nanowalls," grown directly on conductive glass substrates, represent a promising architecture for PEC water splitting. figshare.comsci-hub.secolab.ws This structure offers a large surface area and direct pathways for electron transport. figshare.comsci-hub.se However, quantitative analysis reveals that while the utilization of photogenerated charges is optimized in such nanowall structures, the primary obstacles remain severe bulk recombination and low charge separation efficiencies. figshare.comsci-hub.se

Creating heterojunctions is a widely adopted strategy to improve charge separation. A Bi₂MoO₆/MoO₃ composite electrode, formed by the hydrothermal treatment of a MoO₃ thin film, showed a 79% enhancement in anodic photocurrent density compared to unmodified MoO₃. figshare.comsci-hub.se This improvement was attributed to the narrower band gap of Bi₂MoO₆ extending light absorption into the visible range and the well-aligned band structure of the two materials. figshare.comsci-hub.se This composite achieved nearly 100% Faradaic efficiency for oxygen evolution under UV illumination and demonstrated excellent photostability. figshare.comsci-hub.se

Crystal facet engineering has also proven to be a powerful tool. A study comparing Bi₂MoO₆ thin films synthesized by electrodeposition and sonoelectrodeposition found that the synthesis method dictates the preferential growth orientation of crystal facets. nih.gov Sonoelectrodeposition favored the growth of the {100} facet, which exhibited a smaller band gap and higher photocatalytic water splitting activity than the {010} facet that was dominant in the electrodeposited films. The sonoelectrodeposited film achieved an incident photon-to-electron conversion efficiency (IPCE) of 22.4% at a wavelength of 500 nm. nih.gov

Table 2: Photoelectrochemical Performance of this compound-Based Photoanodes

Photoanode MaterialSynthesis MethodKey FindingPerformance MetricReference(s)
Bi₂MoO₆ NanowallSolvothermalOptimized charge utilization but high bulk recombination.Comparable to other Bi₂MoO₆ photoanodes. figshare.comsci-hub.secolab.ws
Bi₂MoO₆/MoO₃Anodisation & Hydrothermal79% enhancement in photocurrent density vs. MoO₃.~100% Faradaic efficiency (O₂ evolution). figshare.comsci-hub.se
Bi₂MoO₆ {100} facetSonoelectrodeposition{100} facet has higher activity than {010} facet.22.4% IPCE at 500 nm. nih.gov

Photocatalytic Carbon Dioxide (CO₂) Reduction to Fuels and Chemicals

The conversion of carbon dioxide (CO₂) into valuable fuels and chemicals using solar energy is a key strategy for addressing both climate change and energy demands. This compound has been investigated as a photocatalyst for CO₂ reduction, demonstrating the ability to produce carbon monoxide (CO), methane (B114726) (CH₄), and other hydrocarbons.

CO₂ Conversion to CO

Photocatalytic reduction of CO₂ using this compound often yields carbon monoxide as the primary product. In a comparative study, two phases of this compound, Bi₂MoO₆ and Bi₃.₆₄Mo₀.₃₆O₆.₅₅, were synthesized and tested for CO₂ reduction. sci-hub.se The Bi₂MoO₆ phase, constructed from MoO₆ octahedra, demonstrated superior activity, yielding 85.5 μmol/g of CO after 5 hours of irradiation, corresponding to an average rate of 17.1 μmol/g·h⁻¹. sci-hub.se This higher activity was attributed to more efficient charge migration and separation compared to the Bi₃.₆₄Mo₀.₃₆O₆.₅₅ phase. sci-hub.se

The performance can be significantly enhanced by creating composites and introducing defects. An oxygen-vacancies-modified this compound nanoflower composite with 2D bismuthene (Bi/BMOVs) achieved a CO production rate of 169.93 µmol g⁻¹ h⁻¹. nih.gov This was approximately 10 times higher than the pristine this compound, a result of the tunable built-in electric field at the Ohmic contact between the two materials, which dramatically improves charge kinetics. nih.gov Similarly, designing defective Bi₂MoO₆ ultrathin nanosheets with "BiO" vacancy pairs led to a 2.55 times improvement in the CO formation rate compared to the bulk counterpart, as the defects and ultrathin structure favor CO₂ adsorption and activation. capes.gov.br

CO₂ Conversion to Methane and Other Hydrocarbons

While CO is often the main product, the formation of methane (CH₄) and other more reduced hydrocarbons like methanol (B129727) and ethanol (B145695) has also been reported, typically as minor products or through specific catalyst design. For pristine Bi₂MoO₆, the yield of CH₄ is often very low; one study reported a yield of just 0.710 μmol/g after 5 hours. sci-hub.se

However, the selectivity towards methane can be significantly improved by creating heterojunctions and decorating with co-catalysts. A Pt-Cu@Bi₂MoO₆/TiO₂ composite produced 83.6 μmol/gcat of methane after 8 hours of UV-visible light irradiation. acs.org The heterojunction between Bi₂MoO₆ and TiO₂ enhanced CO₂ adsorption and charge separation, while the platinum and copper nanoparticles acted as co-catalysts to facilitate the multi-electron reduction process required for methane formation. acs.org In another study, an oxygen-vacancy-rich Bi₂MoO₆ (BMO OVs) was reported to yield CH₄ at a rate of 2.01 μmol g⁻¹ h⁻¹ with a high selectivity of 96.7%. nih.gov

The formation of liquid fuels has also been observed. Bi₂MoO₆ quantum dots grown on reduced graphene oxide (rGO) layers produced a total of 142.3 μmol g⁻¹ of alcohols (84.8 μmol g⁻¹ methanol and 57.5 μmol g⁻¹ ethanol) in 4 hours. acs.org This performance was 4.4 times greater than that of unmodified, flower-like Bi₂MoO₆, highlighting the benefit of the electron-rich interface provided by the rGO. acs.org

Table 3: Photocatalytic Reduction of CO₂ over this compound-Based Catalysts

Photocatalyst SystemMain Product(s)Yield/RateLight SourceReference(s)
Bi₂MoO₆CO17.1 μmol g⁻¹ h⁻¹Solar Light sci-hub.se
Bi/BMOVsCO, CH₄169.93 μmol g⁻¹ h⁻¹ (CO), 4.65 μmol g⁻¹ h⁻¹ (CH₄)Visible Light nih.gov
BMO OVsCO, CH₄0.27 μmol g⁻¹ h⁻¹ (CO), 2.01 μmol g⁻¹ h⁻¹ (CH₄)Not Specified nih.gov
Pt-Cu@Bi₂MoO₆/TiO₂CH₄83.6 μmol gcat⁻¹ (in 8h)UV-Visible acs.org
Bi₂MoO₆ QDs/rGOMethanol, Ethanol84.8 μmol g⁻¹ (Methanol), 57.5 μmol g⁻¹ (Ethanol) (in 4h)Solar Light acs.org

Dynamic Reconstruction of Active Sites in CO₂ Reduction

Recent advanced in-situ characterization techniques have revealed that the surface of this compound photocatalysts is not static but undergoes dynamic reconstruction during the CO₂ reduction reaction. This restructuring of active sites is crucial for the catalyst's performance and selectivity. unimelb.edu.auacs.orgfigshare.comfigshare.com

Studies have captured the formation of a photoswitchable Bi⁽³⁻⁸⁾⁺ site, which is generated when a single electron is injected at a Bi³⁺ site following the photolysis of a Bi-O bond. acs.orgfigshare.com This site participates in a recyclable process of "formation → single-electron transfer → self-healing," which facilitates efficient electron exchange with CO₂ molecules and boosts catalytic performance. acs.orgfigshare.com

The process can be further enhanced by a photothermal synergistic effect. Under near-infrared (NIR) light, a thermocontrolled transition of trapped electrons promotes their injection into the *COOH reaction intermediate, accelerating its dissociation. acs.org This synergy was found to increase the catalytic activity by a factor of five, achieving a CO production rate of 221.4 μmol/(g·h) with a photoactivated Bi₂MoO₆ catalyst. acs.org In-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) has been used to observe the reaction intermediates on the catalyst surface, confirming the proposed mechanisms for the conversion of CO₂ to CH₄ on modified Bi₂MoO₆. researchgate.net These findings demonstrate that understanding and controlling the dynamic behavior of active sites is a key pathway to designing more efficient photocatalysts for CO₂ conversion. unimelb.edu.auacs.org

Enhancement Strategies for Bismuth Molybdate Performance

Doping and Elemental Substitution

Introducing foreign elements into the bismuth molybdate (B1676688) crystal lattice or creating vacancies can significantly alter its physicochemical properties, leading to improved performance.

Cationic doping involves replacing Bi³⁺ or Mo⁶⁺ ions in the bismuth molybdate lattice with other cations. This strategy can modify the band structure, create defect sites that trap charge carriers, and enhance light absorption.

Lanthanum (La³⁺): Doping with La³⁺ has been shown to enhance photocatalytic activity. A study demonstrated that La-doped Bi₂MoO₆ increased the degradation of methylene (B1212753) blue to 75% in 45 seconds, compared to 68% for undoped Bi₂MoO₆. mdpi.com This improvement is attributed to changes in the material's morphology from dense rods to porous globular clusters and a phase transition from the γ-Bi₂MoO₆ to the α-Bi₂Mo₃O₁₂ phase, which facilitates the separation of electron-hole pairs. mdpi.comhep.com.cn Another research indicated that 0.5% La-doping resulted in a high degradation efficiency of 99.4% for Rhodamine B (RhB) within 20 minutes. researchgate.net

Europium (Eu³⁺): The introduction of Eu³⁺ ions into the this compound structure has been found to create materials with enhanced photocatalytic capabilities. For instance, Eu-doped bismuth tungstate, a related bismuth-based compound, has shown a 99.8% decolorization rate of Rhodamine B in 105 minutes under simulated sunlight. researchgate.net The enhancement is often linked to the role of rare-earth ions in reducing the recombination rate of charge carriers and improving visible light absorption. researchgate.net

Ruthenium (Ru): Theoretical studies using Density Functional Theory (DFT) have indicated that doping γ-Bi₂MoO₆ with Ruthenium can be beneficial. researchgate.net The calculations show that Ru doping introduces new electronic states within the bandgap of this compound. researchgate.net This modification leads to a reduction of the bandgap, which in turn increases the absorption of light in the visible spectrum, a critical factor for photocatalysis. researchgate.net While experimental data on photocatalytic degradation percentages for Ru-doped Bi₂MoO₆ is not as readily available in comparative studies, the theoretical insights suggest it is a promising strategy for enhancing catalytic applications. researchgate.net

Table 1: Performance Enhancement by Cationic Doping
DopantTarget Pollutant/ApplicationPerformance MetricSource(s)
La³⁺ Methylene Blue Degradation75% degradation in 45 seconds mdpi.com
La³⁺ Rhodamine B Degradation99.4% degradation in 20 minutes researchgate.net
Eu³⁺ Rhodamine B Degradation*99.8% degradation in 105 minutes researchgate.net
Ru CO to CO₂ ConversionBand-gap reduction, enhanced visible light absorption (DFT study) researchgate.net
Note: Data for Eu³⁺ is for doped Bismuth Tungstate (Bi₂WO₆), a closely related material.

Creating defects in the anionic sublattice, particularly oxygen vacancies (OVs), is a powerful tool for modulating the electronic and surface properties of this compound.

Anionic doping, such as with sulfur (S) or carbonate (CO₃²⁻), can alter the crystal and electronic structure. researchgate.netnih.gov For example, S-doped Bi₂MoO₆ has demonstrated a 97% degradation rate for Rhodamine B in 60 minutes, a significant increase from the 64% achieved by pure Bi₂MoO₆. nih.gov

More commonly, Oxygen Vacancy (OV) engineering is employed. OVs are defects within the crystal lattice that can act as active sites and electron traps, promoting the separation of charge carriers and enhancing surface reactions. figshare.comacs.orgnih.gov Creating OVs can narrow the material's bandgap, thus broadening its light absorption range. hep.com.cnfigshare.com For instance, Bi₂MoO₆ with engineered surface oxygen vacancies achieved a 99.16% degradation of Rhodamine B in just 50 minutes, which was 2.19 times higher than that of pristine Bi₂MoO₆. figshare.comaip.org In another study, creating rich oxygen vacancies led to a photocatalytic nitrogen fixation rate of nearly 800 μmol·g⁻¹·h⁻¹. researchgate.net Furthermore, OVs have been shown to boost the photocatalytic removal of nitric oxide (NO), with OV-rich Bi₂MoO₆ demonstrating a removal ratio 2.2 times higher than the unmodified material. acs.org The introduction of OVs can also significantly improve the degradation of persistent pollutants like sodium pentachlorophenate, with an optimal sample showing a degradation rate 3.8 times higher than pristine Bi₂MoO₆. nih.gov

Table 2: Performance Enhancement by Anionic Doping and Oxygen Vacancy Engineering
Modification StrategyTarget Pollutant/ApplicationPerformance MetricSource(s)
S-Doping (1%) Rhodamine B Degradation97% degradation in 60 min nih.gov
Oxygen Vacancies Rhodamine B Degradation99.16% degradation in 50 min (2.19x enhancement) figshare.comaip.org
Oxygen Vacancies Cr(VI) Reduction3.5x higher activity than pristine Bi₂MoO₆ hep.com.cn
Oxygen Vacancies Nitrogen Fixation~800 μmol·g⁻¹·h⁻¹ ammonia (B1221849) production rate researchgate.net
Oxygen Vacancies Nitric Oxide (NO) Removal47% removal (2.2x enhancement) acs.org
Oxygen Vacancies Sodium Pentachlorophenate Degradation3.8x higher degradation rate nih.gov

Cationic Doping (e.g., La³⁺, Eu³⁺, Ru)

Heterojunction and Composite Material Formation

Constructing a heterojunction by interfacing this compound with another semiconductor is a highly effective strategy to improve charge separation and transfer, thereby boosting photocatalytic efficiency.

In a Type-II heterojunction, the band alignment of the two semiconductors is staggered. This arrangement facilitates the spatial separation of photogenerated electrons and holes, with electrons accumulating in one material and holes in the other, which significantly reduces recombination. A prime example is the Bi₂MoO₆/g-C₃N₄ composite. A 10% Bi₂MoO₆/g-C₃N₄ nanocomposite demonstrated a 94.6% degradation of Rhodamine B within 3 hours, with a rate constant (0.015 min⁻¹) that is 7 times greater than that of pure g-C₃N₄. nih.govresearchgate.net This enhancement is directly attributed to the formation of a 2D/2D Type-II heterostructure which increases active sites and improves charge carrier separation. nih.gov

Table 3: Performance of Bi₂MoO₆-Based Type-II Heterojunctions
Heterojunction SystemTarget PollutantPerformance Metric(s)Source(s)
Bi₂MoO₆/g-C₃N₄ Rhodamine B94.6% degradation in 3 hours; Rate constant 7x higher than g-C₃N₄ nih.govresearchgate.net
Bi₂MoO₆/g-C₃N₄ NaproxenDegradation rate 2.5x higher than Bi₂MoO₆ researchgate.net
Table 4: Performance of Bi₂MoO₆-Based Z-Scheme Heterojunctions
Heterojunction SystemTarget Pollutant/ApplicationPerformance Metric(s)Source(s)
BiOBr/Bi₂MoO₆ Toluene (B28343) Oxidation2134.28 μmol g⁻¹ h⁻¹ Benzaldehyde (B42025) yield (2.9x enhancement) nih.gov
Ag/AgBr/Bi₂MoO₆ Rhodamine B Degradation97.37% degradation in 80 minutes ijcce.ac.ir
Bi₂MoO₆/BiOBr CO₂ Reduction6.21 μmol·g⁻¹·h⁻¹ CH₃OH yield (2x enhancement) x-mol.net

A p-n heterojunction is formed by combining a p-type and an n-type semiconductor. At the interface, an internal electric field is created that facilitates the separation of electron-hole pairs, driving them in opposite directions and thus suppressing their recombination. This compound typically acts as the n-type semiconductor. When combined with a p-type material like silver sulfide (B99878) (Ag₂S), a p-n heterojunction is formed. An Ag₂S@Bi₂MoO₆ nano-coating incorporated into an epoxy resin was used to create a self-healing material. The p-n heterojunction enhanced the photo-thermal effect under near-infrared laser irradiation, achieving a self-healing rate of 88.41%. dntb.gov.ua Similarly, a flower-like Ag₂O/Bi₂MoO₆ p-n heterojunction showed higher photocatalytic activity for degrading Rhodamine B and methyl orange than either of the single components due to efficient charge separation. researchgate.net A novel Ag/Ag₂S/Bi₂MoO₆ plasmonic p-n heterojunction achieved high degradation efficiencies of 87.3% for levofloxacin (B1675101) and 92.8% for tetracycline (B611298) hydrochloride. capes.gov.br

Table 5: Performance of Bi₂MoO₆-Based p-n Heterojunctions
Heterojunction SystemTarget Pollutant/ApplicationPerformance Metric(s)Source(s)
Ag₂S@Bi₂MoO₆ Self-Healing Coating88.41% self-healing rate dntb.gov.ua
Ag₂O/Bi₂MoO₆ Rhodamine B / Methyl Orange DegradationHigher activity than single components researchgate.net
Ag/Ag₂S/Bi₂MoO₆ Levofloxacin Degradation87.3% degradation efficiency capes.gov.br
Ag/Ag₂S/Bi₂MoO₆ Tetracycline Hydrochloride Degradation92.8% degradation efficiency capes.gov.br

Plasmonic Enhancement with Noble Metals (e.g., Pt, Au)

The integration of noble metal nanoparticles, such as platinum (Pt) and gold (Au), with this compound (Bi₂MoO₆) is a key strategy to enhance its photocatalytic performance. This enhancement is primarily attributed to the surface plasmon resonance (SPR) effect, which improves visible light absorption and facilitates the separation of photogenerated electron-hole pairs. ijcce.ac.irresearchgate.net

When noble metal nanoparticles are deposited on the surface of this compound, the SPR effect is initiated by the collective oscillation of electrons on the nanoparticle surface upon visible light irradiation. This resonance enhances the local electric field, thereby increasing the generation of charge carriers in the this compound. Furthermore, the noble metal nanoparticles act as electron sinks, effectively trapping the photogenerated electrons from the conduction band of Bi₂MoO₆. This process suppresses the recombination of electrons and holes, making more charge carriers available for redox reactions. ijcce.ac.irresearchgate.net

Research has shown that the photocatalytic activity of Bi₂MoO₆ can be significantly improved by modification with noble metals. For instance, a study on Pd-doped Bi₂MoO₆ demonstrated that a 2% palladium loading resulted in the highest efficiency for the degradation of phenol (B47542) under visible light. researchgate.net This enhancement was attributed to the combined effects of reduced electron-hole recombination, the SPR effect, and the generation of reactive chlorine species. researchgate.net Similarly, the creation of Z-scheme plasmonic photocatalysts, such as Ag/AgBr/Bi₂MoO₆, has been shown to improve performance by facilitating charge diffusion and suppressing charge carrier recombination. ijcce.ac.ir

The choice of the noble metal and its concentration are crucial factors in optimizing the photocatalytic activity. While metals like Au and Ag are commonly used for their strong SPR effect in the visible range, the high cost associated with these materials is a significant drawback. bohrium.com Therefore, research is also exploring the use of other, more abundant metals and alternative plasmonic materials to achieve comparable or even superior enhancement effects.

Table 1: Performance Enhancement of this compound with Noble Metals

Noble MetalComposite SystemTarget PollutantEnhancement Observation
Palladium (Pd)Pd/Bi₂MoO₆Phenol2% Pd loading showed the highest degradation efficiency under visible light. researchgate.net
Silver (Ag)Ag/AgBr/Bi₂MoO₆Rhodamine BImproved visible light absorption and enhanced segregation of photogenic charge carriers. ijcce.ac.ir
Gold (Au)Au/Bi₂MoO₆GeneralOften used for its plasmonic enhancement effect, but cost is a major consideration. bohrium.com
Platinum (Pt)Pt/BiVO₄TetracyclineModification resulted in a significant improvement in photocatalytic performance. mdpi.com
Copper (Cu)Cu/BiVO₄TetracyclineShowed the highest activity among tested noble metals, attributed to a Z-scheme mechanism. mdpi.com

Carbon-Based Composites (e.g., Biochar, g-C₃N₄)

The formation of composites with carbon-based materials like biochar and graphitic carbon nitride (g-C₃N₄) is an effective approach to boost the performance of this compound. These carbonaceous materials offer several advantages, including large specific surface area, enhanced adsorption capacity, and excellent electronic conductivity, which collectively contribute to improved photocatalytic efficiency. researchgate.netdntb.gov.uamurdoch.edu.au

Biochar, a carbon-rich material derived from the pyrolysis of biomass, can serve as an excellent support for this compound nanoparticles. The porous structure of biochar provides a high surface area for the dispersion of the photocatalyst, increasing the number of active sites. researchgate.net Furthermore, biochar can facilitate the transfer of photogenerated electrons, thereby reducing the recombination of electron-hole pairs. A study on a bifunctional this compound/biochar composite demonstrated its enhanced photo-assisted electrochemical activity, highlighting the synergistic effects between the two components. dntb.gov.ua

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has a suitable band structure that allows for the formation of a heterojunction with this compound. mdpi.com This heterostructure promotes the separation and transfer of photogenerated charge carriers at the interface, significantly enhancing photocatalytic activity. mdpi.com For example, an iron-doped g-C₃N₄/Bi₂MoO₆ composite exhibited superior photodegradation performance compared to the individual components, which was attributed to the effective prevention of electron-hole recombination within the heterostructure. mdpi.com The modification of g-C₃N₄ aims to overcome its intrinsic limitations, such as a high rate of charge carrier recombination and a low surface area. murdoch.edu.au

Table 2: this compound Performance with Carbon-Based Composites

Carbon MaterialComposite SystemKey Findings
BiocharBi₂MoO₆/BiocharEnhanced photo-assisted electrochemical activity; biochar acts as a support and facilitates electron transfer. researchgate.netdntb.gov.ua
Graphitic Carbon Nitride (g-C₃N₄)g-C₃N₄/Bi₂MoO₆Formation of a heterojunction improves charge separation and transfer, leading to higher photocatalytic efficiency. mdpi.com
Iron-doped g-C₃N₄Fe-g-C₃N₄/Bi₂MoO₆The composite showed significantly better photodegradation performance due to the heterostructured nanostructure. mdpi.com

Metal Oxide Composites (e.g., CeO₂, TiO₂, BiVO₄, AgBiO₃)

Creating composites of this compound with other metal oxides is a widely explored strategy to enhance its photocatalytic capabilities. By forming heterojunctions with semiconductors like cerium dioxide (CeO₂), titanium dioxide (TiO₂), bismuth vanadate (B1173111) (BiVO₄), and silver bismuthate (AgBiO₃), the separation of photogenerated charge carriers can be significantly improved, leading to higher quantum efficiency. nih.govembrapa.br

The formation of a heterojunction between two different semiconductors with well-matched band structures facilitates the transfer of electrons and holes across the interface, effectively separating them and reducing the likelihood of recombination. This charge separation is a critical factor in enhancing photocatalytic activity. mdpi.com

Cerium Dioxide (CeO₂): Composites of BiVO₄/CeO₂ have demonstrated high visible-light-induced photocatalytic activity. A study found that a BiVO₄/CeO₂ nanocomposite with a 0.6:0.4 molar ratio exhibited the highest efficiency in the degradation of dye wastewater. nih.gov

Titanium Dioxide (TiO₂): TiO₂/BiVO₄ heterostructures have shown enhanced photocatalytic activity for the degradation of methylene blue compared to the individual materials. The heteroaggregation of preformed nanocrystals of TiO₂ and BiVO₄ under hydrothermal conditions proved to be an effective method for creating these composites. embrapa.br

Bismuth Vanadate (BiVO₄): While also a bismuth-based photocatalyst, combining BiVO₄ with Bi₂MoO₆ can create beneficial heterostructures. Bismuth vanadate is a non-toxic, n-type semiconductor with a narrow band gap of about 2.4 eV, making it an effective visible-light photocatalyst. mdpi.com However, it suffers from a high rate of electron-hole recombination, a limitation that can be addressed by forming composites. mdpi.com

Silver Bismuthate (AgBiO₃): The specific research findings on AgBiO₃ composites with this compound were not detailed in the provided search results. However, the principle of forming heterojunctions with other bismuth-based oxides to enhance charge separation remains a valid and explored strategy.

Table 3: Performance of this compound in Metal Oxide Composites

Metal OxideComposite SystemTarget ApplicationKey Enhancement Mechanism
Cerium Dioxide (CeO₂)BiVO₄/CeO₂Dye DegradationFormation of a heterojunction leading to enhanced visible-light activity. nih.gov
Titanium Dioxide (TiO₂)TiO₂/BiVO₄Dye DegradationHeteroaggregation of nanocrystals improves charge separation. embrapa.br
Bismuth Vanadate (BiVO₄)Bi₂MoO₆/BiVO₄General PhotocatalysisCreation of a heterojunction to reduce electron-hole recombination. mdpi.com

Morphology and Surface Area Optimization

The morphology and surface area of this compound are critical parameters that significantly influence its photocatalytic performance. researchgate.netroyalsocietypublishing.org By controlling these physical characteristics through various synthesis methods, it is possible to enhance light absorption, increase the number of active sites, and facilitate the transport of charge carriers. researchgate.netroyalsocietypublishing.org

Different morphologies of this compound, such as nanosheets, microspheres, and other hierarchical structures, have been synthesized and studied. researchgate.netroyalsocietypublishing.org Two-dimensional nanosheets, for example, offer a very high surface area, which is beneficial for photocatalysis. acs.org Nanotube and porous structures have also shown superior photocatalytic performance due to their unique structural advantages. researchgate.net The hydrothermal method is a commonly used technique that allows for control over particle size, morphology, and crystallinity. royalsocietypublishing.org Strategic modifications to synthesis protocols, such as adjusting the pH and the ratio of precursors, can lead to the formation of optimized morphologies with higher surface areas. researchgate.net

For instance, γ-Bi₂MoO₆ synthesized at a pH of 6 or 7 was found to have a relatively high surface area and exhibited the best catalytic performance in the selective oxidation of propylene (B89431). researchgate.net This highlights the crucial role of synthesis conditions in determining the final properties of the material. The use of templates, such as ordered mesoporous carbon, has also been employed to control the crystal growth and achieve higher surface areas. researchgate.net

The relationship between morphology, surface area, and photocatalytic activity is complex. A larger surface area generally leads to more available active sites for the reaction to occur. Furthermore, certain crystal facets may be more catalytically active than others, and controlling the morphology allows for the preferential exposure of these highly active facets. Therefore, the optimization of morphology and surface area is a key avenue for developing highly efficient this compound-based photocatalysts.

Table 4: Influence of Synthesis Parameters on this compound Morphology and Performance

Synthesis ParameterEffect on Morphology/PhaseImpact on Performance
pH during hydrothermal synthesisInfluences the crystalline phase of Bi-Mo oxide. researchgate.netSynthesis at pH ≥ 6 resulted in γ-Bi₂MoO₆ with better catalytic performance. researchgate.net
Bi/Mo ratioAffects the resulting this compound phase. researchgate.netA 1/1 ratio generally showed better performance than a 2/3 ratio. researchgate.net
Use of surfactants/polymersCan control the nanostructure (e.g., nanoflakes, nanoplates, nanospheres). royalsocietypublishing.orgDifferent morphologies exhibit varied photocatalytic activities. royalsocietypublishing.org
Templating (e.g., mesoporous carbon)Allows for the creation of materials with higher surface areas. researchgate.netPer-gram catalytic activities were up to 85 times higher than non-templated materials. researchgate.net

Mechanistic Understanding of Bismuth Molybdate Reactivity

Charge Carrier Generation, Separation, and Migration Dynamics

The functionality of bismuth molybdate (B1676688) in photocatalysis begins with the generation of electron-hole pairs upon absorption of light energy. researchgate.netnih.gov As a semiconductor, when bismuth molybdate is irradiated with light of sufficient energy (equal to or greater than its band gap), electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. acs.org The efficiency of any subsequent photocatalytic reaction is heavily dependent on the separation and migration of these charge carriers, as their recombination is a non-productive process that releases energy as heat or light. acs.org

This compound's unique crystal structure, particularly the Aurivillius-type layered structure of γ-Bi₂MoO₆, plays a crucial role in facilitating charge carrier dynamics. acs.org This structure consists of alternating [Bi₂O₂]²⁺ and perovskite-like [MoO₄]²⁻ layers, which can create an internal electric field that promotes the separation of electrons and holes. acs.orgrsc.org The corner-sharing MoO₆ octahedra within the structure can form a pathway for the efficient transport of charge carriers, enhancing their migration and reducing the likelihood of recombination. researchgate.net

The table below summarizes key findings related to the charge carrier dynamics in this compound and its composites.

Catalyst SystemKey FindingMethod of AnalysisReference
Bi₂MoO₆/Na₂Ti₃O₇Formation of a 0D/1D heterostructure improves charge carrier separation via a Z-scheme mechanism.EIS, Transient Photocurrent Response acs.org
Bi₂MoO₆/rGOThe presence of reduced graphene oxide (rGO) lowers the recombination rate of photoinduced electrons, promoting the separation of electron-hole pairs.Photocatalytic Activity Measurement nih.gov
γ-Bi₂MoO₆The Aurivillius structure with corner-sharing MoO₆ octahedra facilitates the migration of photogenerated electron and hole pairs.Density Functional Theory (DFT) researchgate.net
In₂S₃/BiVO₄An n-n isotype heterojunction promotes charge carrier separation due to proper band alignment and intimate interfacial interaction.PL Spectroscopy, EIS, Mott-Schottky Analysis acs.org

Role of Crystal Structure and Lattice Oxygen in Catalytic Mechanisms

The catalytic activity of this compound is intrinsically linked to its specific crystalline phase and the reactivity of its lattice oxygen. The most common phases, α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆, each possess distinct structural characteristics that influence their performance in reactions like the selective oxidation of propylene (B89431). acs.orgmdpi.com The γ-Bi₂MoO₆ phase, with its Aurivillius structure, is often noted for higher activity, which is attributed to its layered perovskite-like framework that facilitates efficient charge carrier migration. acs.orgmdpi.com The synthesis conditions, particularly the pH, can be controlled to selectively produce a desired phase; for example, a pH ≥ 6 tends to favor the formation of γ-Bi₂MoO₆. mdpi.com

A cornerstone of the catalytic mechanism for bismuth molybdates in selective oxidation is the Mars-van Krevelen mechanism. rsc.orgresearchgate.net This mechanism posits that the oxygen incorporated into the organic substrate originates from the catalyst's crystal lattice, not from the gas phase. rsc.orgtue.nl The hydrocarbon reactant (e.g., propylene) adsorbs onto the catalyst surface and reacts with lattice oxygen, leading to the formation of the oxidized product (e.g., acrolein) and creating an oxygen vacancy in the catalyst. rsc.orgcore.ac.uk This vacancy is subsequently refilled by gas-phase oxygen, regenerating the catalyst for the next cycle. researchgate.net The mobility of this lattice oxygen is therefore a critical factor determining catalytic performance. rsc.orgcore.ac.uk

Studies combining techniques like X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have shown that during the catalytic cycle, molybdenum centers are predominantly reduced (e.g., from Mo⁶⁺ to Mo⁴⁺), confirming the removal of oxygen from MoO₄²⁻ entities. acs.org However, the redox behavior can vary between phases. In some phase-pure systems, bismuth is more easily reduced than molybdenum, whereas in others, molybdenum reduction is more facile. acs.org The interaction between the bismuth and molybdenum sites is crucial; Bi³⁺ cations are believed to promote activity by providing strong adsorption sites for reactants and by distorting the molybdate geometry into more reactive configurations. acs.org

The table below compares the properties and catalytic roles of different this compound phases.

PhaseFormulaCrystal SystemKey Catalytic FeatureReference
α-phaseBi₂Mo₃O₁₂Monoclinic (Scheelite-related)Active in selective oxidation; Bi³⁺ cations provide strong adsorption sites for propene. acs.orgacs.org
β-phaseBi₂Mo₂O₉MonoclinicIntermediate in Bi/Mo ratio; often exists as a mixed phase. acs.org
γ-phaseBi₂MoO₆Orthorhombic (Aurivillius)Often exhibits the highest activity due to its layered structure facilitating oxygen mobility and charge separation. acs.orgmdpi.com

Identification of Reactive Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Radicals, Singlet Oxygen)

In photocatalytic processes involving this compound, the primary degradation of pollutants is carried out by highly reactive species generated from the interaction of photogenerated charge carriers with the surrounding medium (typically water and oxygen). The specific reactive species involved can be identified through scavenger experiments, where specific chemical agents are introduced to quench or "trap" a particular radical, and the resulting effect on the reaction rate is observed. acs.org

Commonly identified reactive species in this compound photocatalysis include superoxide radicals (•O₂⁻), holes (h⁺), and hydroxyl radicals (•OH). acs.orgrsc.org

Superoxide Radicals (•O₂⁻): These are formed when photogenerated electrons in the conduction band react with adsorbed molecular oxygen (O₂).

Holes (h⁺): The photogenerated holes in the valence band are themselves powerful oxidants and can directly oxidize adsorbed pollutant molecules. rsc.orgroyalsocietypublishing.org

Hydroxyl Radicals (•OH): These can be formed when holes react with water molecules or surface hydroxyl groups.

Studies on the degradation of sulfamethazine (B1682506) using Bi₂MoO₆ found that superoxide radicals and holes were the main species responsible for the photodegradation process. rsc.org Similarly, in the selective oxidation of benzyl (B1604629) alcohol over a Bi₂MoO₆/Na₂Ti₃O₇ heterostructure, scavenger experiments confirmed that •O₂⁻, •OH, and h⁺ were all primary reactive species driving the reaction. acs.org The generation of these species is a direct consequence of the efficient charge separation, as this makes electrons and holes available to participate in redox reactions at the catalyst surface. nih.gov

The following table details the scavengers used to identify specific reactive oxygen species (ROS) in this compound photocatalysis.

Reactive SpeciesScavenger AgentChemical FormulaReference
Hydroxyl Radicals (•OH)Isopropanol (IPA)C₃H₈O acs.org
Superoxide Radicals (•O₂⁻)1,4-Benzoquinone (BQ)C₆H₄O₂ acs.org
Photogenerated Holes (h⁺)Ammonium (B1175870) Oxalate (AO)(NH₄)₂C₂O₄ acs.org

Surface Chemistry and Adsorption Phenomena

In the selective oxidation of propylene, it is believed that the adsorption site for the alkene occurs on a molybdenum ion, while the crucial first step of hydrogen abstraction is facilitated by an oxygen ion bridging a bismuth and a molybdenum atom. core.ac.uk Theoretical studies using density functional theory (DFT) suggest that under-coordinated surface cation sites are essential for the strong adsorption of propene. acs.org The presence of Bi³⁺ cations is thought to create these favorable adsorption sites. acs.org

The adsorption properties of this compound can be enhanced by creating composites. For example, hybridizing Bi₂MoO₆ with layered silicates like Laponite can produce materials with superior adsorption capacity for both cationic and anionic dyes compared to pure this compound. researchgate.net Similarly, supporting Bi₂MoO₆ nanoplates on reduced graphene oxide (rGO) not only improves charge separation but also enhances the adsorption of pollutants like naphthalene, leading to more effective removal through a combined adsorption-photodegradation process. acs.org X-ray photoelectron spectroscopy (XPS) is a valuable technique for probing the surface chemistry, able to identify different oxygen species such as lattice oxygen (e.g., Bi-O, Mo-O) and surface-adsorbed hydroxyl groups. acs.orgacs.org

MaterialAdsorbateKey FindingReference
α-Bi₂Mo₃O₁₂PropeneUnder-coordinated surface Bi³⁺ cations provide strong adsorption sites. acs.org
Bi₂MoO₆/rGONaphthalenerGO enhances the surface area and adsorption capacity. acs.org
Laponite-Bi₂MoO₆ HybridCationic/Anionic DyesHybrid particles show superior and near-spontaneous adsorption capacity. researchgate.net
Ni(110) with coadsorbed oxygenAmmonia (B1221849)Adsorption is influenced by surface oxygen, leading to new reaction pathways. capes.gov.br
Bi/Al-DMAPSIodineGrafting with aminosilanes enhances iodine adsorption capacity from aqueous solutions. rsc.org

Photoinduced Reaction Pathways

The subsequent steps are dictated by the separation and migration of these charge carriers. In an efficient system, the separated electrons and holes move to the catalyst surface. acs.org

Electron Pathway: Electrons at the surface react with adsorbed molecular oxygen to generate superoxide radicals (•O₂⁻).

Hole Pathway: Holes can either directly oxidize an adsorbed pollutant molecule or react with water/hydroxide ions to form highly oxidizing hydroxyl radicals (•OH). acs.orgrsc.org

These generated reactive species (•O₂⁻, •OH, and h⁺) then attack the adsorbed organic pollutant, breaking it down into smaller, less harmful intermediates and, ideally, leading to complete mineralization into CO₂ and H₂O. rsc.orgrsc.org For example, in the degradation of sulfamethazine, five different reaction intermediates were identified through gas chromatography-mass spectrometry (GC-MS) analysis, allowing for the proposal of a tentative reaction pathway initiated by superoxide radicals and holes. rsc.org The formation of heterojunctions, such as in the Bi₂MoO₆/Na₂Ti₃O₇ system, can establish more complex Z-scheme pathways that enhance the redox potential of the separated charges, leading to more potent reactive species and improved photocatalytic activity. acs.org

Emerging Research Directions and Future Outlook

Advanced Characterization Techniques for In Situ/Operando Studies

To better understand the catalytic mechanisms of bismuth molybdate (B1676688), researchers are increasingly employing advanced characterization techniques that allow for real-time observation of the material under reaction conditions. acs.orgdigitellinc.com In situ and operando studies, which examine the catalyst "in place" and "in operation," respectively, are crucial for elucidating the complex structural and electronic changes that occur during catalytic processes. acs.orgdigitellinc.com

Techniques such as in situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and Raman spectroscopy are being combined to gain a comprehensive understanding of both the crystalline and amorphous structures of bismuth molybdate catalysts. acs.orgresearchgate.net For instance, correlative operando spectroscopy has been used to probe the reactivity of different phases of this compound (α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6) during the selective oxidation of propylene (B89431). acs.org These studies have revealed that the reduction of molybdenum and bismuth centers, as well as the removal of oxygen, are key factors influencing catalytic performance. acs.orgresearchgate.net

Operando near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) is another powerful tool for monitoring the elemental composition and oxidation states of the catalyst's near-surface region during a reaction. digitellinc.com This technique, complemented by in situ high-sensitivity low-energy ion scattering (HS-LEIS), has provided new insights into the surface characteristics of α-Bi2(MoO4)3 catalysts, suggesting that surface molybdenum sites are the primary active centers in propylene oxidation. digitellinc.com

Future research in this area will likely focus on further developing and integrating these advanced characterization methods to provide a more complete picture of the catalyst's behavior. This deeper understanding is essential for the rational design of more efficient and selective this compound catalysts.

Rational Design of Multi-component and Hierarchical Structures

The rational design of this compound-based materials with complex, multi-component, and hierarchical structures is a rapidly growing area of research. This approach aims to enhance the material's properties by controlling its composition, morphology, and architecture at the nanoscale.

Multi-component Composites: Creating composite materials by combining this compound with other materials can lead to synergistic effects and improved performance. For example, heterostructures of bismuth oxyiodide and this compound have been shown to facilitate the separation of photogenerated electrons and holes, leading to enhanced photocatalytic activity under visible light. google.com Similarly, composites of this compound with reduced graphene oxide (rGO) have demonstrated improved adsorption and photocatalytic degradation of organic pollutants. nih.gov Doping this compound with transition metals like copper and nickel has also been shown to enhance its catalytic efficiency for heavy metal reduction and dye degradation. researcher.life

Hierarchical Structures: The construction of hierarchical structures, where nanoscale building blocks are assembled into larger, more complex architectures, offers a way to increase the surface area and create more active sites. For instance, three-dimensional hierarchical ZnO/Bi2MoO6 heterojunctions have shown high potential for environmental remediation. researchgate.net The synthesis of this compound with controlled morphologies, such as nanoplates and nanospheres, has been achieved by varying the pH during hydrothermal synthesis. nih.gov These different morphologies can significantly impact the material's photocatalytic activity. nih.gov

The table below summarizes some examples of multi-component and hierarchical this compound structures and their enhanced properties.

Material Synthesis Method Enhanced Property Application
Bi3.64Mo0.36O6.55/Bi2MoO6HydrothermalEnhanced photocatalytic activityDegradation of phenol (B47542)
Bismuth oxyiodide/bismuth molybdateSolvothermalEfficient separation of photogenerated chargesPhotocatalysis
Bi2MoO6/rGOHydrothermalImproved adsorption and photodegradationRemoval of naphthalene
Cu-Ni-doped Bi2MoO6Co-precipitationEnhanced catalytic efficiencyHeavy metal reduction, dye degradation

The continued development of rational design strategies will be crucial for tailoring the properties of this compound for specific applications.

Sustainable Synthesis Routes and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing this compound. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net

Several green synthesis methods have been explored, including:

Hydrothermal Synthesis: This method uses water as a solvent at elevated temperatures and pressures. sci-hub.semdpi.com It is a versatile technique that allows for the control of crystal phase and morphology by adjusting parameters such as pH and precursor ratios. researchgate.netsci-hub.semdpi.com Mild hydrothermal synthesis has been used to produce this compound catalysts with high surface areas. researchgate.netmdpi.com

Solvothermal Synthesis: Similar to the hydrothermal method, but uses organic solvents instead of water. rsc.org This method offers flexibility in controlling the material's properties. rsc.org

Co-precipitation: A simple and facile method that involves precipitating the desired compound from a solution containing the precursor salts. mdpi.com This technique has been used to synthesize this compound photocatalysts without the need for further heat treatment. mdpi.com

Sol-gel Method: This low-temperature process allows for good control over the morphology of the final product. mdpi.com It has been used to synthesize lanthanum-doped this compound nanocomposites. mdpi.com

Microwave-assisted Hydrothermal Method: This technique utilizes microwave heating to accelerate the reaction, leading to faster synthesis times. researchgate.net

Continuous Flow Method: This industrial technique is being adapted for the laboratory synthesis of nanoparticles and offers a potential solution for scaling up production. researchgate.net

These methods are often more environmentally friendly than traditional solid-state reactions, which typically require high temperatures and can generate more waste. researchgate.net The choice of precursors and solvents also plays a role in the sustainability of the synthesis process. For example, some methods utilize environmentally benign reagents and avoid the use of toxic materials. researchgate.net

Future research will continue to focus on optimizing these green synthesis routes to produce high-quality this compound with desired properties in a cost-effective and sustainable manner.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is emerging as a powerful tool to accelerate the discovery and design of new this compound materials with enhanced properties. researchgate.netacs.org These computational approaches can analyze large datasets from the literature and experimental work to identify patterns and predict the performance of new materials, thereby reducing the need for time-consuming and expensive trial-and-error experiments. acs.orgunipd.it

One application of ML is in the design of doped photocatalysts. acs.org By constructing a database of preparation conditions and the properties of various dopant ions, ML models can be trained to predict the photocatalytic efficiency of different doped γ-Bi2MoO6 materials. acs.org For example, an XGBoost model has been successfully used to predict and validate that zinc and cadmium are effective dopants for enhancing the degradation performance of γ-Bi2MoO6. acs.org

Computational screening, often powered by density functional theory (DFT) calculations, can be used to predict the properties of a wide range of materials before they are synthesized. rsc.org This approach can identify promising candidates for specific applications, such as the oxygen evolution reaction (OER) in water splitting. rsc.org

The development of comprehensive databases and robust ML models is crucial for the success of this approach. acs.org Future efforts will likely focus on expanding these databases, improving the accuracy of predictive models, and integrating them with automated synthesis and characterization platforms to create a closed-loop system for accelerated materials discovery. unipd.it This data-driven strategy has the potential to revolutionize the way new this compound catalysts and other functional materials are developed.

Expanding Applications in Specialized Environmental and Energy Technologies

Beyond its traditional use in catalysis, researchers are exploring new and specialized applications for this compound in various environmental and energy technologies. Its unique electronic and photocatalytic properties make it a promising candidate for addressing a range of challenges.

Environmental Remediation: this compound is being extensively investigated for the photocatalytic degradation of a wide variety of organic pollutants in water, including dyes like methylene (B1212753) blue, orange G, and rhodamine B, as well as harmful compounds like 4-nitrophenol (B140041) and naphthalene. nih.govnih.govrsc.orgmdpi.com Its ability to function under visible light makes it particularly attractive for solar-driven water purification systems. nih.govmdpi.com Furthermore, modified this compound has shown potential for the reduction of heavy metals like Cr(VI). researcher.life

Energy Conversion and Storage:

Photocatalytic CO2 Reduction: this compound has demonstrated the ability to photoreduce carbon dioxide into valuable chemicals and fuels, such as carbon monoxide. sci-hub.se This offers a potential pathway for converting a greenhouse gas into a useful resource using solar energy. sci-hub.se

Nitrogen Fixation: this compound nanosheets with engineered oxygen vacancies have shown enhanced performance in the photocatalytic fixation of nitrogen to produce ammonia (B1221849) under ambient conditions. researchgate.netbohrium.com This could provide a more sustainable alternative to the energy-intensive Haber-Bosch process. researchgate.netbohrium.com

Supercapacitors: Certain phases of this compound, particularly α-Bi2Mo3O12, have exhibited high specific capacitance and excellent cycling stability, making them promising electrode materials for high-performance asymmetric supercapacitors. rsc.org

Sonosensitizers: this compound-based nanomaterials are being explored as sonosensitizers in cancer therapy, where they can enhance the effectiveness of treatment. rsc.org

The table below highlights some of the specialized applications of this compound and the key findings.

Application Area Specific Application Key Finding
Environmental RemediationPhotocatalytic degradation of organic pollutantsEffective degradation of various dyes and phenols under visible light. nih.govmdpi.com
Reduction of heavy metalsDoped this compound can efficiently reduce Cr(VI). researcher.life
Energy ConversionCO2 photoreductionConversion of CO2 to CO gas. sci-hub.se
Nitrogen fixationAmmonia production under visible light with oxygen-vacancy-rich nanosheets. researchgate.netbohrium.com
Energy StorageSupercapacitorsα-Bi2Mo3O12 shows high specific capacitance and power density. rsc.org

As research continues, the range of applications for this compound is expected to expand further, driven by the ongoing development of novel synthesis methods and a deeper understanding of its fundamental properties.

Q & A

Basic Research Questions

Q. What experimental parameters critically influence the synthesis and photocatalytic performance of bismuth molybdate?

  • Methodological Answer : Key parameters include pH, reaction temperature, solvent type (e.g., hydrothermal vs. solvothermal), and calcination conditions. For example, hydrothermal synthesis at pH 6–8 and 160–180°C often yields 3D flower-like Bi₂MoO₆, which enhances light absorption and charge separation . Characterization via XRD (phase identification), SEM (morphology), and UV-Vis DRS (bandgap analysis) is essential to correlate synthesis conditions with properties.

Q. Which characterization techniques are standard for evaluating this compound’s structural and optical properties?

  • Methodological Answer : Use XRD for crystal phase analysis, BET surface area measurements for porosity, and TEM/HRTEM for nanostructure imaging. Optical properties are assessed via UV-Vis DRS (bandgap determination) and PL spectroscopy (charge recombination analysis). Electrochemical impedance spectroscopy (EIS) quantifies charge transfer efficiency .

Q. How does this compound’s electronic structure contribute to its photocatalytic activity under visible light?

  • Methodological Answer : The layered Aurivillius structure of Bi₂MoO₆ enables visible-light absorption (bandgap ~2.5–2.8 eV). Density functional theory (DFT) simulations can model band alignment, while XPS validates elemental oxidation states (e.g., Bi³⁺, Mo⁶⁺). Experimental validation includes radical trapping assays (e.g., using EDTA-2Na for h⁺ scavenging) to identify dominant reactive species .

Q. What are common dopants or modifiers used to enhance this compound’s catalytic efficiency?

  • Methodological Answer : Metal doping (e.g., Fe³⁺, La³⁺) and non-metal doping (e.g., N, S) alter bandgap energy. Heterojunction construction (e.g., Bi₂MoO₆/g-C₃N₄) improves charge separation. Stability tests under cyclic irradiation (e.g., 5 cycles of 4-hour runs) and ICP-MS post-testing confirm dopant retention .

Q. What are the optimal synthesis conditions for achieving phase-pure this compound?

  • Methodological Answer : Phase purity (e.g., γ-Bi₂MoO₆ vs. β-Bi₂Mo₃O₁₂) depends on stoichiometric ratios (Bi:Mo = 2:1) and calcination temperature (≤500°C to avoid decomposition). Rietveld refinement of XRD data quantifies phase fractions, while Raman spectroscopy identifies Mo-O bonding configurations .

Advanced Research Questions

Q. How does nanostructuring (e.g., 0D quantum dots vs. 3D hierarchical structures) impact charge carrier dynamics in this compound?

  • Methodological Answer : Transient absorption spectroscopy (TAS) tracks electron-hole recombination rates. For 3D structures, reduced recombination is attributed to shorter carrier migration paths. Comparative studies using time-resolved PL and surface photovoltage (SPV) measurements quantify lifetime differences. Computational modeling (e.g., COMSOL) simulates charge transport pathways .

Q. How can conflicting reports on the dominant photocatalytic mechanism (e.g., Z-scheme vs. Type-II heterojunction) be resolved?

  • Methodological Answer : Use in-situ XAS (X-ray absorption spectroscopy) to monitor interfacial electron transfer during irradiation. Isotopic labeling (e.g., D₂O in ·OH detection) and single-particle spectroscopy (e.g., dark-field scattering) provide mechanistic clarity. Meta-analyses of published data should account for variations in light intensity and pollutant concentration .

Q. What advanced techniques probe interfacial charge transfer in this compound-based heterostructures?

  • Methodological Answer : Operando Kelvin probe force microscopy (KPFM) maps surface potential changes under illumination. Synchrotron-based XANES/EXAFS examines local coordination changes at interfaces. Electrochemical microcell setups measure photocurrents at individual heterojunction particles .

Q. How do defects (e.g., oxygen vacancies) influence phase stability and catalytic activity in this compound?

  • Methodological Answer : Electron paramagnetic resonance (EPR) quantifies oxygen vacancy concentrations. Positron annihilation lifetime spectroscopy (PALS) detects vacancy clusters. Catalytic activity correlations are tested via controlled defect introduction (e.g., H₂ reduction) and activity assays (e.g., NOx degradation) .

Q. What statistical approaches validate reproducibility in this compound synthesis and performance testing?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., response surface methodology). Triplicate experiments with ANOVA analysis minimize batch-to-batch variability. Public datasets (e.g., crystallography databases) enable cross-lab validation. Detailed reporting of experimental conditions (e.g., stirring rate, precursor purity) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.